molecular formula C9H13BClNO2 B578026 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride CAS No. 1256345-72-8

4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride

Cat. No.: B578026
CAS No.: 1256345-72-8
M. Wt: 213.468
InChI Key: KCTAZNMFDNLLCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride (CAS 1256345-72-8) is a chemically versatile building block of significant interest in medicinal chemistry and biomedical research. Its molecular structure incorporates both a boronic acid and a primary amine, facilitated by a rigid cyclopropyl ring, making it a valuable intermediate for the synthesis of more complex molecules via conjugation and coupling reactions. A primary research application of phenylboronic acid (PBA) derivatives like this compound is in the development of glucose-responsive systems for diabetes management. PBA moieties can reversibly bind to 1,2- and 1,3-diols, such as those found in glucose. Upon binding, the boronic acid group becomes more negatively charged, which can trigger a change in the solubility or conformation of a larger molecule or material. This mechanism is being exploited to create glucose-sensitive insulin delivery platforms and smart hydrogels that can release insulin in response to elevated blood glucose levels . Furthermore, boronic acid-functionalized conjugates are investigated for their potential in tumor targeting , as they can exhibit binding affinity to sialic acid residues, which are overexpressed on the surface of certain cancer cells . This product is offered with a purity of 97% and has a molecular weight of 213.47 g/mol . The canonical SMILES representation is B(C1=CC=C(C=C1)C2(CC2)N)(O)O.Cl . This chemical is for research purposes only and is strictly not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[4-(1-aminocyclopropyl)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO2.ClH/c11-9(5-6-9)7-1-3-8(4-2-7)10(12)13;/h1-4,12-13H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTAZNMFDNLLCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2(CC2)N)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681556
Record name [4-(1-Aminocyclopropyl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256345-72-8
Record name [4-(1-Aminocyclopropyl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(1-Aminocyclopropyl)phenylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the multi-step synthesis of 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in a logical, three-step sequence, beginning with the formation of a key protected aminocyclopropane intermediate, followed by a palladium-catalyzed borylation, and concluding with deprotection to yield the target compound.

Overall Synthetic Scheme

The synthesis of this compound can be achieved through a three-step process. This process begins with the formation of a Boc-protected aminocyclopropane from 4-bromobenzonitrile. This intermediate then undergoes a Miyaura borylation to introduce the boronic ester functionality. The final step involves the acidic removal of the Boc protecting group to yield the desired product.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Boc-Protected Intermediate cluster_1 Step 2: Miyaura Borylation cluster_2 Step 3: Deprotection and Salt Formation 4-Bromobenzonitrile 4-Bromobenzonitrile Intermediate_A 1-(4-Bromophenyl)cyclopropan-1-amine 4-Bromobenzonitrile->Intermediate_A Kulinkovich-Szymoniak Reaction Intermediate_B tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate Intermediate_A->Intermediate_B Boc Protection Intermediate_C tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)carbamate Intermediate_B->Intermediate_C Pd-catalyzed Borylation Final_Product This compound Intermediate_C->Final_Product Acidic Deprotection (HCl)

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate

This initial step involves two key transformations: the formation of the aminocyclopropane ring system via the Kulinkovich-Szymoniak reaction, followed by the protection of the resulting primary amine with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocol

Part A: Synthesis of 1-(4-Bromophenyl)cyclopropan-1-amine (via Kulinkovich-Szymoniak Reaction)

The Kulinkovich-Szymoniak reaction provides a direct route to primary cyclopropylamines from nitriles.[1] In this case, 4-bromobenzonitrile is treated with a Grignard reagent, such as ethylmagnesium bromide, in the presence of a titanium(IV) alkoxide catalyst (e.g., titanium(IV) isopropoxide).[1] The reaction proceeds through a titanacyclopropane intermediate which reacts with the nitrile to form an azatitanacyclopentene. Subsequent treatment with a Lewis acid, such as BF₃·OEt₂, promotes ring contraction to the desired cyclopropylamine.[1]

Part B: Boc-Protection of 1-(4-Bromophenyl)cyclopropan-1-amine

To a solution of 1-(4-bromophenyl)cyclopropan-1-amine (1.00 g, 4.71 mmol) in tetrahydrofuran (20 mL) is added di-tert-butyl dicarbonate (3.08 g, 14.13 mmol) followed by a solution of sodium bicarbonate (1.18 g, 14.13 mmol) in water (10 mL).[2] The reaction mixture is stirred vigorously at room temperature overnight. The mixture is then diluted with water (30 mL) and extracted with ethyl acetate (3 x 40 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate as a solid.

Quantitative Data for Boc-Protection
Reagent/MaterialMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
1-(4-Bromophenyl)cyclopropan-1-amine212.081.004.711.0
Di-tert-butyl dicarbonate218.253.0814.133.0
Sodium bicarbonate84.011.1814.133.0
Tetrahydrofuran-20 mL--
Water-10 mL--
Product: tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate312.21~1.4 g (Expected)~4.48~95% (Reported Yield)[2]

Step 2: Synthesis of tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)carbamate

The second stage of the synthesis involves the conversion of the aryl bromide to a boronic acid pinacol ester via a palladium-catalyzed Miyaura borylation reaction.

Experimental Protocol

In an oven-dried Schlenk flask, tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate (1.00 g, 3.20 mmol), bis(pinacolato)diboron (0.975 g, 3.84 mmol), and potassium acetate (0.942 g, 9.60 mmol) are combined. The flask is evacuated and backfilled with argon three times. Anhydrous 1,4-dioxane (15 mL) is added, and the solution is degassed by bubbling with argon for 15 minutes. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.131 g, 0.16 mmol) is then added, and the reaction mixture is heated to 80-90 °C and stirred for 12-16 hours.[3][4] After cooling to room temperature, the mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The residue is taken up in ethyl acetate (50 mL) and washed with water (2 x 30 mL) and brine (30 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)carbamate.

Quantitative Data for Miyaura Borylation
Reagent/MaterialMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate312.211.003.201.0
Bis(pinacolato)diboron253.940.9753.841.2
Potassium acetate98.140.9429.603.0
Pd(dppf)Cl₂·CH₂Cl₂816.640.1310.160.05
1,4-Dioxane-15 mL--
Product: tert-Butyl (1-(4-(pinacolato)phenyl)cyclopropyl)carbamate359.30--High Yield Expected

Catalytic Cycle for Miyaura Borylation

Miyaura_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(II)Complex Ar-Pd(II)-X L₂ OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation BoronateComplex Ar-Pd(II)-B(OR)₂ L₂ Transmetalation->BoronateComplex RedElim Reductive Elimination BoronateComplex->RedElim RedElim->Pd(0)L2 Ar-Bpin Ar-B(pin)₂ RedElim->Ar-Bpin Ar-X Ar-Br Ar-X->OxAdd B2pin2 B₂(pin)₂ Base Base (KOAc)

Caption: Catalytic cycle for the Miyaura borylation reaction.

Step 3: Synthesis of this compound

The final step is the deprotection of the Boc-protected amine and the boronic ester under acidic conditions to yield the target compound as its hydrochloride salt.

Experimental Protocol

tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)carbamate (1.00 g, 2.78 mmol) is dissolved in 1,4-dioxane (10 mL). A 4 M solution of hydrogen chloride in 1,4-dioxane (10 mL, 40 mmol) is added, and the reaction mixture is stirred at room temperature for 4-6 hours.[5][6][7][8] The formation of a precipitate is typically observed. The reaction is monitored by TLC or LC-MS until the starting material is consumed. The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether (2 x 20 mL) and filtered to afford this compound as a solid. The product can be further purified by recrystallization if necessary.[9][10]

Quantitative Data for Deprotection
Reagent/MaterialMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
tert-Butyl (1-(4-(pinacolato)phenyl)cyclopropyl)carbamate359.301.002.781.0
4 M HCl in 1,4-Dioxane-10 mL40~14.4
1,4-Dioxane-10 mL--
Product: this compound213.47--High Yield Expected

Mechanism of Boc Deprotection

Boc_Deprotection BocAmine R-NHBoc Protonation Protonation (H⁺) BocAmine->Protonation ProtonatedBoc R-NH-C(=O⁺H)-O-tBu Protonation->ProtonatedBoc Cleavage Cleavage ProtonatedBoc->Cleavage CarbamicAcid R-NH-COOH Cleavage->CarbamicAcid tBuCation t-Bu⁺ Cleavage->tBuCation Decarboxylation Decarboxylation CarbamicAcid->Decarboxylation Amine R-NH₂ Decarboxylation->Amine CO2 CO₂ Decarboxylation->CO2 SaltFormation Salt Formation (HCl) Amine->SaltFormation FinalSalt R-NH₃⁺Cl⁻ SaltFormation->FinalSalt

Caption: Mechanism of acid-catalyzed Boc deprotection.

This comprehensive guide outlines a reliable synthetic route to this compound, providing detailed protocols and quantitative data to aid researchers in its preparation. The methodologies described are based on established and robust chemical transformations, ensuring a high probability of success for experienced synthetic chemists.

References

CAS number 1256345-72-8 properties and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Confidentiality Notice: The chemical substance identified by CAS number 1256345-72-8 is subject to confidentiality restrictions and is not publicly disclosed.

The compound associated with CAS number 1256345-72-8 is designated as a confidential substance within patent WO 2011/068807 A1, where it is referred to as "Substance 25". The patent discloses this substance as a substituted triazolone. Due to its confidential status, detailed information regarding its specific chemical structure, physicochemical properties, synthesis protocols, and biological activity is not available in the public domain.

Consequently, the creation of an in-depth technical guide with quantitative data, experimental methodologies, and visual diagrams as requested is not feasible at this time. The necessary foundational information for such a document remains undisclosed. Further details may become available if the patent holder or associated researchers publish their findings in the future.

Discovery and characterization of novel aminocyclopropyl phenylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the discovery and characterization of novel aminocyclopropyl phenylboronic acids.

Introduction

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂). They have garnered significant interest in medicinal chemistry due to their unique chemical properties and diverse biological activities. Boronic acids act as Lewis acids, enabling them to form reversible covalent complexes with nucleophilic groups found in the active sites of enzymes, such as the serine hydroxyl group in serine proteases.[1][2] This ability to mimic the transition state of substrate hydrolysis makes them potent enzyme inhibitors.[3] The drug Bortezomib, a dipeptidyl boronic acid, was the first proteasome inhibitor approved for cancer therapy, validating the therapeutic potential of this compound class.[2][4]

Phenylboronic acids, in particular, serve as a versatile scaffold for designing inhibitors for a range of enzymes, including β-lactamases, which are key drivers of antibiotic resistance.[3][5] The introduction of various substituents onto the phenyl ring allows for the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties. The aminocyclopropyl group is a conformationally constrained bioisostere of amino acids and peptide fragments. Its incorporation into drug candidates can lead to improved metabolic stability and binding affinity. This guide will provide a comprehensive overview of the core principles and methodologies relevant to the discovery, synthesis, and characterization of novel aminocyclopropyl phenylboronic acids, a promising but underexplored class of potential therapeutics.

Synthesis and Chemical Characterization

The synthesis of aminocyclopropyl phenylboronic acids requires a multi-step approach, typically involving the separate synthesis of the substituted phenylboronic acid core and the aminocyclopropyl moiety, followed by their coupling.

General Synthetic Scheme

A common strategy for synthesizing aryl boronic acids is the electrophilic trapping of arylmetal intermediates, such as Grignard reagents or organolithium compounds, with borate esters.[2] The synthesis of the aminocyclopropyl group can be more complex, but methods exist for the creation of 1-aminocyclopropane-1-carboxylic acid and its derivatives.[6] A plausible synthetic workflow is outlined below.

synthetic_workflow start Substituted Bromobenzene grignard Formation of Grignard Reagent start->grignard boronic_ester Reaction with Trialkyl Borate grignard->boronic_ester hydrolysis Acidic Hydrolysis boronic_ester->hydrolysis pba Phenylboronic Acid Derivative hydrolysis->pba coupling Coupling Reaction (e.g., Suzuki) pba->coupling aminocyclopropane Aminocyclopropane Precursor aminocyclopropane->coupling final_product Aminocyclopropyl Phenylboronic Acid coupling->final_product

Caption: A generalized workflow for the synthesis of target compounds.

Experimental Protocols

Protocol 2.2.1: Synthesis of a Phenylboronic Acid via Grignard Reaction [2]

  • Materials: Substituted aryl bromide, magnesium turnings, anhydrous tetrahydrofuran (THF), triisopropyl borate, hydrochloric acid (1 M), diethyl ether.

  • Procedure:

    • Activate magnesium turnings in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen).

    • Add a solution of the substituted aryl bromide in anhydrous THF dropwise to the magnesium turnings. Maintain a gentle reflux to sustain the reaction.

    • After the magnesium is consumed, cool the resulting Grignard reagent to -78 °C.

    • Add a solution of triisopropyl borate in anhydrous THF dropwise, maintaining the temperature at -78 °C.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Quench the reaction by slowly adding 1 M HCl.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.

    • Purify the product by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Mechanism of Action

Aminocyclopropyl phenylboronic acids are rationally designed as inhibitors of serine proteases, a large family of enzymes that includes bacterial β-lactamases and the human proteasome.

Mechanism of Serine Protease Inhibition

The boron atom in boronic acids is electrophilic and can be attacked by the nucleophilic hydroxyl group of the catalytic serine residue in the enzyme's active site. This forms a stable, tetrahedral boronate complex, which mimics the high-energy tetrahedral intermediate of peptide bond hydrolysis.[3] This reversible covalent bond effectively blocks the enzyme's catalytic activity.

inhibition_mechanism enzyme Serine Protease (Active Site Ser-OH) complex Tetrahedral Boronate Adduct (Enzyme-Ser-O-B(OH)2-R) enzyme->complex Reversible Covalent Bond prod Product enzyme->prod boronic_acid R-B(OH)2 (Trigonal Planar) boronic_acid->complex inhibition Enzyme Inhibition complex->inhibition blocked Hydrolysis Blocked sub Substrate sub->enzyme blocked->prod

Caption: Covalent inhibition of a serine protease by a boronic acid.

In Vitro Enzyme Inhibition

The inhibitory potential of novel compounds is quantified by determining their inhibition constant (Kᵢ) or the concentration required to inhibit 50% of the enzyme's activity (IC₅₀). For example, phenylboronic acids have been developed as potent inhibitors of AmpC β-lactamase, an enzyme that confers resistance to β-lactam antibiotics in Gram-negative bacteria.[5]

Table 1: Hypothetical Inhibitory Activity of Aminocyclopropyl Phenylboronic Acids against AmpC β-Lactamase

Compound IDR Group on Phenyl RingKᵢ (nM)
ACPBA-1 4-fluoro75 ± 8
ACPBA-2 3-chloro42 ± 5
ACPBA-3 4-methoxy150 ± 12
ACPBA-4 3-carboxy25 ± 3

Note: This data is illustrative and intended to represent typical values for this class of inhibitors.

Experimental Workflow and Protocols

A structured workflow is crucial for the efficient discovery and characterization of novel enzyme inhibitors.

Drug Discovery Workflow

The process begins with the design and synthesis of a library of candidate compounds, followed by screening for biological activity. Hits from the initial screen are then subjected to more detailed characterization to determine their potency and mechanism of action, leading to the identification of lead compounds for further development.

drug_discovery_workflow design Compound Design & Virtual Screening synthesis Chemical Synthesis & Purification design->synthesis screening Primary Enzyme Screen (e.g., % Inhibition) synthesis->screening dose_response Dose-Response Assay (IC50 Determination) screening->dose_response Identify Hits kinetics Enzyme Kinetics (Ki Determination) dose_response->kinetics sar Structure-Activity Relationship (SAR) Analysis kinetics->sar sar->design Iterate Design lead_opt Lead Optimization sar->lead_opt

Caption: A typical workflow for inhibitor discovery and characterization.

Experimental Protocols

Protocol 4.2.1: AmpC β-Lactamase Inhibition Assay [5]

  • Materials: Purified AmpC β-lactamase, nitrocefin (chromogenic substrate), phosphate-buffered saline (PBS), test compounds dissolved in DMSO, 96-well microplate, microplate reader.

  • Procedure:

    • Prepare a series of dilutions of the test compound in PBS.

    • In a 96-well plate, add the enzyme solution to each well containing either the test compound or DMSO (vehicle control).

    • Incubate the enzyme-inhibitor mixture for a predetermined time (e.g., 15 minutes) at room temperature to allow for binding equilibrium.

    • Initiate the reaction by adding a solution of nitrocefin to each well.

    • Immediately monitor the change in absorbance at 486 nm over time using a microplate reader. The rate of nitrocefin hydrolysis is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Determine the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, requiring knowledge of the substrate concentration and the enzyme's Michaelis constant (Kₘ) for the substrate.

Conclusion

Novel aminocyclopropyl phenylboronic acids represent a promising class of compounds for the development of targeted enzyme inhibitors. By leveraging the established inhibitory mechanism of the boronic acid warhead and the unique conformational properties of the aminocyclopropyl moiety, it is possible to design potent and selective therapeutics. The synthetic strategies, characterization workflows, and experimental protocols outlined in this guide provide a foundational framework for researchers and drug development professionals to explore this chemical space. Future work should focus on optimizing the substitution patterns on the phenyl ring to enhance potency, selectivity, and cell permeability, ultimately leading to the development of new therapeutic agents for diseases such as bacterial infections and cancer.

References

Molecular structure and formula of 4-(1-Aminocyclopropyl)phenylboronic acid HCl

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(1-Aminocyclopropyl)phenylboronic acid HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride is a specialized organic compound that merges the structural features of a phenylboronic acid with a constrained aminocyclopropyl moiety. Phenylboronic acids are a cornerstone in modern medicinal chemistry and organic synthesis, primarily due to their versatile reactivity in reactions like the Suzuki-Miyaura cross-coupling and their unique ability to form reversible covalent bonds with diols.[1][2][3] This latter property makes them invaluable for developing sensors, particularly for glucose and other biological polyols, and for creating stimuli-responsive drug delivery systems.[1][4][5]

The incorporation of the aminocyclopropyl group introduces a rigid, three-dimensional element that can be crucial for specific molecular recognition and binding interactions with biological targets. The primary amine provides a site for further functionalization or for direct engagement in hydrogen bonding. This guide provides a detailed overview of the molecular structure, properties, and a logical synthetic pathway for 4-(1-Aminocyclopropyl)phenylboronic acid HCl, based on established chemical principles for related analogues.

Molecular Structure and Formula

The chemical structure consists of a benzene ring substituted with a boronic acid group [-B(OH)₂] and a 1-aminocyclopropyl group at the para (1,4) positions. The compound is supplied as a hydrochloride salt, where the primary amine is protonated.

  • IUPAC Name: [4-(1-aminocyclopropyl)phenyl]boronic acid hydrochloride

  • Molecular Formula: C₉H₁₃BClNO₂

  • Canonical SMILES: B(C1=CC=C(C=C1)C2(CC2)N)(O)O.Cl

Data Presentation: Physicochemical Properties

Quantitative data for the specific HCl salt is not widely published. The table below includes calculated properties for the target compound and experimental data for its closely related pinacol ester precursor for reference.

Property4-(1-Aminocyclopropyl)phenylboronic acid HCl (Target Compound)4-(1-Aminocyclopropyl)phenylboronic acid, pinacol ester (Precursor)[6]4-[1-(N-BOC-Amino)cyclopropyl]phenylboronic acid, pinacol ester (Protected Precursor)[7]
CAS Number Not available1218789-38-81313441-88-1
Molecular Formula C₉H₁₃BClNO₂C₁₅H₂₂BNO₂C₂₀H₃₀BNO₄
Molecular Weight 213.47 g/mol (Calculated)259.15 g/mol 375.27 g/mol
Appearance Expected: White to off-white solidNot specifiedNot specified
Solubility Expected: Soluble in water, methanolNot specifiedNot specified

Experimental Protocols: Synthesis and Purification

Logical Synthesis Workflow

G cluster_0 Step 1: Acidic Deprotection (Boc Removal) cluster_1 Step 2: Pinacol Ester Hydrolysis cluster_2 Step 3: Salt Formation A 4-[1-(N-BOC-Amino)cyclopropyl]phenylboronic acid, pinacol ester (CAS: 1313441-88-1) B 4-(1-Aminocyclopropyl)phenylboronic acid, pinacol ester (CAS: 1218789-38-8) A->B  HCl in Dioxane or TFA in DCM   C 4-(1-Aminocyclopropyl)phenylboronic acid (Free Base) B->C  Aqueous Acid (e.g., HCl) or  Transesterification with a diol scavenger   D 4-(1-Aminocyclopropyl)phenylboronic acid HCl (Target Compound) C->D  HCl in Ether or Isopropanol  

Caption: Logical workflow for the synthesis of the target compound.

Detailed Methodologies
  • Step 1: Boc Deprotection:

    • Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group from the primary amine.

    • Procedure: Dissolve the starting material, 4-[1-(N-BOC-Amino)cyclopropyl]phenylboronic acid, pinacol ester[7], in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane. Add an excess of a strong acid, typically trifluoroacetic acid (TFA) for reactions in DCM, or a solution of hydrogen chloride (HCl) in dioxane. Stir the reaction mixture at room temperature for 1-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material. The solvent and excess acid are then removed under reduced pressure to yield the crude amine precursor.

  • Step 2: Pinacol Ester Hydrolysis:

    • Objective: To hydrolyze the pinacol ester to the free boronic acid. This step must be carefully controlled to prevent decomposition.

    • Procedure: Take the crude product from Step 1 and dissolve it in a solvent mixture, such as acetone and water. Add an aqueous solution of a mild acid (e.g., dilute HCl). Stir the mixture at room temperature. The progress of the hydrolysis can be monitored by observing the precipitation of the product or by analytical techniques. Alternatively, transesterification using a diol scavenger like phenylboronic acid in a biphasic solvent system can be employed.

  • Step 3: Purification and Salt Formation:

    • Objective: To purify the final compound and isolate it as a stable hydrochloride salt.

    • Procedure: If not already in the salt form after Step 2, the crude free base is dissolved in a minimal amount of a suitable solvent like isopropanol or methanol. A solution of HCl in an organic solvent (e.g., diethyl ether or isopropanol) is added dropwise until the solution becomes acidic, leading to the precipitation of the hydrochloride salt. The solid product is collected by filtration, washed with a non-polar solvent like diethyl ether to remove impurities, and dried under vacuum.

Core Application: Diol Sensing Mechanism

A primary application for phenylboronic acid derivatives in biotechnology and drug development is their ability to reversibly bind with 1,2- or 1,3-diols, such as those found in saccharides (e.g., glucose) or glycoproteins.[1][4] This interaction involves the conversion of the trigonal planar boronic acid to a more stable tetrahedral boronate ester. This reversible covalent interaction is pH-dependent and forms the basis for glucose-responsive insulin delivery systems and diagnostic sensors.[4][5]

References

Technical Guide: Physical and Structural Characterization of 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the key physical properties of 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on the foundational experimental protocols required for its characterization. Detailed methodologies for determining critical parameters such as melting point, solubility, and spectroscopic identity are presented. The guide is intended to serve as a practical resource for researchers handling this and similar novel chemical entities, ensuring accurate and reproducible data generation.

Compound Identification and Core Properties

This compound is a specialized organic compound. While extensive experimental data is not widely published, its fundamental properties can be derived from its chemical structure and through predictive models. The following tables summarize the known and calculated properties of the free base and its hydrochloride salt.

Table 1: Chemical and Structural Identity
PropertyValueSource
Compound Name This compound-
Free Base Name [4-(1-aminocyclopropyl)phenyl]boronic acid[1]
Molecular Formula (HCl Salt) C₉H₁₃BClNO₂Calculated
Molecular Weight (HCl Salt) 213.47 g/mol Calculated
Molecular Formula (Free Base) C₉H₁₂BNO₂[1]
Molecular Weight (Free Base) 177.01 g/mol [1]
Canonical SMILES B(C1=CC=C(C=C1)C2(CC2)N)(O)O.Cl-
InChIKey (Free Base) NAUAVKHPAOUUAP-UHFFFAOYSA-N[1]
CAS Number Not explicitly found in search results.-
Table 2: Predicted Mass Spectrometry Data (for Free Base, C₉H₁₂BNO₂)

The following collision cross-section (CCS) values are predicted, providing a basis for mass spectrometry-based identification.

Adductm/z (mass/charge)Predicted CCS (Ų)
[M+H]⁺ 178.10340132.2
[M+Na]⁺ 200.08534141.0
[M-H]⁻ 176.08884137.3
[M+NH₄]⁺ 195.12994147.7
[M+K]⁺ 216.05928138.0
[M]⁺ 177.09557131.7
Data sourced from PubChem CID 53216307.[1]

Experimental Protocols for Physical Characterization

This section outlines the standard operating procedures for determining the key physical and structural properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[2]

Methodology: Capillary Method using a Digital Apparatus (e.g., Mel-Temp)

  • Sample Preparation:

    • Ensure the compound is completely dry and finely powdered. If granular, gently pulverize using a mortar and pestle.[3]

    • Load the sample into a capillary tube (one end sealed) by tapping the open end into the powder.

    • Pack the sample to a height of 2-3 mm by dropping the tube through a long, narrow pipe to tap it on the benchtop.[3]

  • Measurement:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.[3]

    • If the approximate melting point is unknown, perform a rapid initial heating (10-20°C/minute) to determine a rough range.[2]

    • Allow the apparatus to cool. With a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the previous step.[3]

    • Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first droplet of liquid appears (T1).

    • Record the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

  • Data Recording:

    • Report the observed melting range. For high accuracy, perform the measurement in triplicate and report the average.

melting_point_workflow start Start: Dry, Powdered Sample prep Prepare Sample: Load 2-3 mm into Capillary Tube start->prep insert Insert Capillary into Apparatus prep->insert heat_fast Rapid Heating (~10°C/min) insert->heat_fast If MP is unknown heat_slow Slow Heating (1-2°C/min) insert->heat_slow If MP is known observe_approx Observe Approximate Melting Range heat_fast->observe_approx cool Cool Apparatus >20°C Below Approx. MP observe_approx->cool prep_new Prepare New Sample cool->prep_new prep_new->insert record Record T1 (First Droplet) and T2 (Completely Liquid) heat_slow->record report Report Melting Range (T1 - T2) record->report

Diagram 1: Workflow for Melting Point Determination.
Solubility Assessment

Solubility provides insights into a compound's polarity and the presence of acidic or basic functional groups. A systematic approach is used to classify the compound.

Methodology: Qualitative Solubility Testing

  • General Procedure: For each solvent, add approximately 25 mg of the compound to 0.75 mL of the solvent in a test tube. Shake vigorously.[4] Observe if the solid dissolves completely.

  • Solvent Sequence & Interpretation:

    • Step 1: Water.

      • If soluble, test the aqueous solution with pH paper. A pH ≤ 4 suggests a strong acid; a pH ≥ 8 suggests a base.[5] Proceed to test solubility in diethyl ether to further classify.

      • If insoluble, proceed to Step 2.

    • Step 2: 5% HCl (aq).

      • If soluble, the compound is likely an organic base (e.g., contains an amine group).[4]

      • If insoluble, proceed to Step 3.

    • Step 3: 5% NaOH (aq).

      • If soluble, the compound is likely acidic. Proceed to Step 4 to differentiate between strong and weak acids.

      • If insoluble, proceed to Step 5.

    • Step 4: 5% NaHCO₃ (aq). (Perform only if soluble in NaOH)

      • If soluble, the compound is a strong organic acid (e.g., a carboxylic acid).[4]

      • If insoluble, it is a weak organic acid (e.g., a phenol).

    • Step 5: Concentrated H₂SO₄.

      • If soluble (indicated by dissolution, a color change, or precipitation), the compound is likely neutral and contains oxygen or nitrogen, or is an alkene or alkyne.[5]

      • If insoluble, the compound is likely an inert hydrocarbon or halide.

solubility_workflow start Start: 25 mg Sample + 0.75 mL Solvent water Test in Water start->water hcl Test in 5% HCl water->hcl Insoluble res_water_sol Soluble (Test pH) water->res_water_sol Soluble naoh Test in 5% NaOH hcl->naoh Insoluble res_base Soluble: Organic Base (B) hcl->res_base Soluble nahco3 Test in 5% NaHCO3 naoh->nahco3 Soluble h2so4 Test in Conc. H2SO4 naoh->h2so4 Insoluble res_strong_acid Soluble: Strong Acid (As) nahco3->res_strong_acid Soluble res_weak_acid Soluble: Weak Acid (Aw) nahco3->res_weak_acid Insoluble res_neutral Soluble: Neutral (N) h2so4->res_neutral Soluble res_insoluble Insoluble: Inert (I) h2so4->res_insoluble Insoluble

Diagram 2: Logical Workflow for Solubility Classification.
Spectroscopic Analysis Protocols

Spectroscopy is essential for confirming the molecular structure of the compound.

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.[6]

Methodology: Sample Preparation for Electrospray Ionization (ESI-MS)

  • Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile).[7]

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of volatile solvents compatible with ESI, such as acetonitrile/water or methanol/water, often with 0.1% formic acid to promote ionization in positive ion mode.[7]

  • Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the instrument.[7]

  • Analysis: Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography (LC) system. Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it the primary tool for structure elucidation.[8]

Methodology: Sample Preparation for ¹H and ¹³C NMR

  • Sample Quantity: Weigh 5-25 mg of the compound for a ¹H spectrum or 50-100 mg for a ¹³C spectrum.[9]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O, CD₃OD). The choice depends on the results of the solubility tests.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial. Ensure complete dissolution; gentle warming or vortexing can be applied.[9]

  • Filtration & Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Internal Standard (Optional): Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Analysis: Cap the NMR tube, wipe it clean, and place it in the NMR spectrometer for analysis.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.[10]

Methodology: KBr Pellet Method for Solid Samples

  • Sample Preparation:

    • Grind 1-2 mg of the dry sample into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).

    • Briefly grind the mixture to ensure it is thoroughly mixed and homogenous. Avoid prolonged grinding, which can introduce moisture.

  • Pellet Formation:

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a thin, transparent or translucent KBr pellet.

  • Analysis:

    • Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹. The resulting spectrum should be free of solvent peaks.[11]

spectroscopy_prep_workflow compound Start: Purified, Dry Solid Sample ms_prep MS Prep: Dissolve in MeOH/ACN Dilute to ~10 µg/mL compound->ms_prep For MS nmr_prep NMR Prep: Dissolve 5-50 mg in ~0.7 mL Deuterated Solvent compound->nmr_prep For NMR ir_prep IR Prep: Grind 1-2 mg with ~150 mg KBr compound->ir_prep For IR ms_run Analyze via ESI-MS (LC-MS or Infusion) ms_prep->ms_run ms_result Result: [M+H]⁺, [M-H]⁻ (Confirms Mol. Weight) ms_run->ms_result nmr_run Filter into NMR Tube Acquire ¹H, ¹³C Spectra nmr_prep->nmr_run nmr_result Result: Chemical Shifts, Couplings (Elucidates C-H Framework) nmr_run->nmr_result ir_run Press into Transparent Pellet Acquire Spectrum ir_prep->ir_run ir_result Result: Vibrational Frequencies (Identifies Functional Groups) ir_run->ir_result integrated_workflow start Start: Synthesized Compound purity Purity Assessment: Melting Point Determination start->purity solubility Solubility Profiling purity->solubility If pure nmr NMR Analysis (¹H, ¹³C, etc.) solubility->nmr Informs solvent choice ms Mass Spectrometry solubility->ms Informs solvent choice ir IR Spectroscopy solubility->ir structure_confirm Structure Confirmed nmr->structure_confirm ms->structure_confirm ir->structure_confirm

References

Spectroscopic and Structural Elucidation of 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride, a key building block in medicinal chemistry and drug discovery. Due to the limited availability of public domain experimental data for this specific compound, this guide presents predicted data, expected spectral characteristics based on analogous structures, and standardized experimental protocols for its characterization.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H12BClNO2-
Molecular Weight212.46 g/mol -
AppearanceExpected to be a solid-
SolubilityExpected to be soluble in water and polar organic solvents-

Spectroscopic Data

A comprehensive search of the public domain, including scientific literature and chemical databases, did not yield a complete set of experimental spectroscopic data (NMR, IR, MS) for this compound. The following sections provide predicted data and expected spectral features based on the compound's structure and data from similar molecules.

Mass Spectrometry (MS)

While no experimental mass spectrum is publicly available, predicted mass spectrometry data has been calculated.

Table 1: Predicted Mass Spectrometry Data [1]

AdductPredicted m/z
[M+H]+178.1034
[M+Na]+200.0853
[M-H]-176.0888

M refers to the free base form of the molecule, C9H12BNO2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Expected 1H NMR Chemical Shifts

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Aromatic (ortho to boronic acid)7.8 - 8.0Doublet2H
Aromatic (ortho to cyclopropyl)7.3 - 7.5Doublet2H
-NH3+8.0 - 9.0Broad Singlet3H
Cyclopropyl (CH2)1.2 - 1.6Multiplet4H
B(OH)24.0 - 6.0Broad Singlet2H

Table 3: Expected 13C NMR Chemical Shifts

CarbonExpected Chemical Shift (ppm)
Aromatic (C-B)130 - 135 (broad)
Aromatic (ortho to boronic acid)134 - 136
Aromatic (ortho to cyclopropyl)127 - 129
Aromatic (ipso-cyclopropyl)145 - 150
Quaternary Cyclopropyl (C-N)35 - 40
Cyclopropyl (CH2)15 - 20
Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm-1)Intensity
O-H stretch (boronic acid)3200 - 3600Strong, Broad
N-H stretch (-NH3+)2800 - 3100Medium, Broad
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (cyclopropyl)2950 - 3050Medium
C=C stretch (aromatic)1580 - 1620Medium
B-O stretch1310 - 1380Strong
C-N stretch1000 - 1250Medium

Experimental Protocols

The following are detailed, generic protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., D2O, DMSO-d6, or CD3OD) in a clean, dry NMR tube. Ensure complete dissolution.

  • Instrument Setup:

    • Use a standard NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to the specific solvent.

    • Set the appropriate acquisition parameters for 1H NMR, including spectral width, acquisition time, relaxation delay, and number of scans.

    • For 13C NMR, use a proton-decoupled pulse sequence and adjust parameters for a wider spectral width and a larger number of scans due to the lower natural abundance of 13C.

  • Data Acquisition: Acquire the 1H NMR spectrum, followed by the 13C NMR spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Use a Fourier-transform infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty, clean ATR crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Instrument Setup (Electrospray Ionization - ESI):

    • Use a mass spectrometer equipped with an ESI source.

    • Optimize the ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve a stable spray and optimal ionization.

    • Calibrate the mass analyzer using a known calibration standard.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion and any characteristic fragment ions.

Workflow and Data Analysis Diagrams

The following diagrams illustrate the general workflow for chemical characterization and the logical flow of spectroscopic data analysis.

G General Workflow for Chemical Characterization cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Confirmation Synthesis Chemical Synthesis Workup Reaction Work-up Synthesis->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR Structure_Elucidation Structure Elucidation MS->Structure_Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Confirmation Final Structure Confirmation Purity_Assessment->Final_Confirmation

Caption: General workflow for the synthesis and characterization of a chemical compound.

G Logical Flow of Spectroscopic Data Analysis cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy Start Obtain Spectroscopic Data (MS, NMR, IR) MS_Data Mass Spectrum Start->MS_Data IR_Data IR Spectrum Start->IR_Data NMR_Data 1H and 13C NMR Spectra Start->NMR_Data Molecular_Weight Determine Molecular Weight MS_Data->Molecular_Weight Structure_Proposal Propose Chemical Structure Molecular_Weight->Structure_Proposal Functional_Groups Identify Functional Groups IR_Data->Functional_Groups Functional_Groups->Structure_Proposal Chemical_Environment Analyze Chemical Environment and Connectivity NMR_Data->Chemical_Environment Chemical_Environment->Structure_Proposal Confirmation Confirm Structure with All Data Structure_Proposal->Confirmation Confirmation->Structure_Proposal Inconsistent Final_Structure Finalized Structure Confirmation->Final_Structure Consistent

Caption: Logical flow for the analysis of spectroscopic data to determine a chemical structure.

References

In-depth Technical Guide on the Theoretical Studies of the Electronic Effects of the Aminocyclopropyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminocyclopropyl group, a unique structural motif, has garnered significant interest in medicinal chemistry and materials science due to its distinct conformational rigidity and electronic properties. As a small, strained ring system, the cyclopropyl moiety exhibits electronic characteristics that are intermediate between those of alkanes and alkenes. The introduction of an amino substituent further modulates these properties, creating a functional group with a nuanced electronic profile that can significantly influence molecular interactions, reactivity, and biological activity.

This technical guide provides a comprehensive overview of the theoretical methods employed to elucidate the electronic effects of the aminocyclopropyl group. It is intended to serve as a resource for researchers engaged in the design and development of novel therapeutics and functional materials by offering insights into the computational approaches used to predict and understand the electronic behavior of this intriguing substituent. While specific experimental and calculated quantitative data for the aminocyclopropyl group are not extensively available in the current literature, this guide details the established theoretical frameworks and computational protocols that are applied to characterize such substituent effects.

Theoretical Frameworks for Analyzing Electronic Effects

The electronic influence of a substituent is a complex interplay of inductive and resonance effects. Theoretical and computational chemistry provide powerful tools to dissect and quantify these contributions. Key methodologies include the analysis of substituent constants, molecular orbital theory, Natural Bond Orbital (NBO) analysis, and the Quantum Theory of Atoms in Molecules (QTAIM).

Substituent Constants: Hammett and Taft Parameters

Hammett (σ) and Taft (σ*) constants are empirical parameters that quantify the electron-donating or electron-withdrawing nature of a substituent.[1] While experimentally determined, computational methods, particularly Density Functional Theory (DFT), have been successfully employed to predict these constants.[2][3] The calculation of Hammett constants for the aminocyclopropyl group would involve modeling the ionization of substituted benzoic acids or other relevant systems.

Computational Protocol for Determining Hammett Constants:

  • Model System Selection: A standard model system, such as para- or meta-substituted benzoic acid, is chosen.

  • Geometry Optimization: The geometries of the neutral acid and its corresponding carboxylate anion are optimized for both the unsubstituted (reference) and the aminocyclopropyl-substituted species. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for this purpose.[4]

  • Energy Calculation: The total electronic energies of the optimized structures are calculated.

  • Dissociation Energy Calculation: The dissociation energy (ΔE) is calculated as the difference in energy between the products (carboxylate anion and proton) and the reactant (neutral acid).

  • Hammett Constant Calculation: The Hammett constant (σ) is then derived from the difference in the dissociation energies of the substituted and unsubstituted acids, often through a linear correlation established with experimentally known substituents.

Molecular Orbital Theory

Molecular Orbital (MO) theory describes the distribution and energy of electrons in a molecule.[5] The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively. The introduction of a substituent like the aminocyclopropyl group will perturb the MO energy levels of the parent molecule.

Computational Protocol for Molecular Orbital Analysis:

  • System Definition: A model system, for instance, aminocyclopropyl-substituted benzene, is defined.

  • Quantum Mechanical Calculation: A single-point energy calculation is performed on the optimized geometry of the molecule using a method like Hartree-Fock or DFT.

  • Orbital Energy Extraction: The energies of the molecular orbitals, including the HOMO and LUMO, are extracted from the output of the calculation.

  • Analysis: The effect of the aminocyclopropyl substituent is assessed by comparing the MO energies to those of an appropriate reference compound (e.g., benzene).

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a localized, Lewis-like picture of bonding and orbital interactions within a molecule.[6] It allows for the quantification of charge transfer, hyperconjugative interactions, and the nature of bonding orbitals. For the aminocyclopropyl group, NBO analysis can reveal the extent of electron delocalization from the nitrogen lone pair into the cyclopropyl ring and any attached molecular framework.

Computational Protocol for NBO Analysis:

  • Wavefunction Generation: A quantum mechanical calculation is performed to generate the wavefunction of the molecule of interest.

  • NBO Calculation: The NBO program, often integrated into quantum chemistry software packages, is then used to analyze the wavefunction.

  • Output Analysis: The output provides information on:

    • Natural Atomic Charges: The charge distribution on each atom.

    • Natural Hybrid Orbitals: The hybridization of atomic orbitals involved in bonding.

    • Natural Bond Orbitals: The localized bonds and lone pairs.

    • Second-Order Perturbation Theory Analysis: This quantifies the stabilization energy associated with donor-acceptor (hyperconjugative) interactions between filled (donor) NBOs and empty (acceptor) NBOs.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), also known as Bader's theory, analyzes the topology of the electron density to define atoms and the bonds between them.[7] It provides a rigorous method for partitioning molecular properties into atomic contributions. Key parameters derived from QTAIM analysis at the bond critical point (BCP) between two atoms include the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), which provide insights into the nature and strength of the chemical bond.

Computational Protocol for QTAIM Analysis:

  • Wavefunction Calculation: A high-quality wavefunction is calculated using a suitable level of theory and basis set.

  • Electron Density Calculation: The electron density is computed from the wavefunction.

  • Topological Analysis: A specialized program (e.g., AIMAll) is used to perform the topological analysis of the electron density, locating critical points (nuclei, bond critical points, ring critical points, and cage critical points).

  • BCP Analysis: The properties of the electron density at the bond critical points are analyzed to characterize the chemical bonds.

Data Presentation

Table 1: Calculated Substituent Constants for the Aminocyclopropyl Group

ParameterValueComputational MethodBasis SetReference System
Hammett (σp)TBDe.g., B3LYPe.g., 6-311++G(d,p)p-substituted benzoic acid
Hammett (σm)TBDe.g., B3LYPe.g., 6-311++G(d,p)m-substituted benzoic acid
Taft (σ*)TBDe.g., B3LYPe.g., 6-311++G(d,p)e.g., Ester hydrolysis

TBD: To Be Determined

Table 2: Calculated Molecular Orbital Energies for Aminocyclopropyl-Substituted Benzene

Molecular OrbitalEnergy (eV)Computational MethodBasis Set
HOMOTBDe.g., B3LYPe.g., 6-311++G(d,p)
LUMOTBDe.g., B3LYPe.g., 6-311++G(d,p)
HOMO-LUMO GapTBDe.g., B3LYPe.g., 6-311++G(d,p)

TBD: To Be Determined

Table 3: NBO Analysis of the Aminocyclopropyl Group in a Model System

Interaction (Donor -> Acceptor)Stabilization Energy (E(2), kcal/mol)
LP(N) -> σ(C-C)ringTBD
LP(N) -> σ(C-H)ringTBD
σ(C-C)ring -> σ*(C-X)substituentTBD

TBD: To Be Determined; LP denotes a lone pair, and σ* denotes an antibonding orbital.

Table 4: QTAIM Parameters at Bond Critical Points within the Aminocyclopropyl Group

BondElectron Density (ρ(r), a.u.)Laplacian of Electron Density (∇²ρ(r), a.u.)
C-NTBDTBD
C-C (within ring)TBDTBD

TBD: To Be Determined

Visualizations of Theoretical Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical workflows of the theoretical methods described.

Hammett_Constant_Calculation cluster_start Input cluster_dft DFT Calculations cluster_analysis Analysis start Select Model System (e.g., Substituted Benzoic Acid) opt Geometry Optimization (Neutral & Anion) start->opt Define Structures energy Single Point Energy Calculation opt->energy Optimized Geometries delta_e Calculate Dissociation Energy (ΔE) energy->delta_e Total Energies sigma Derive Hammett Constant (σ) delta_e->sigma Compare with Reference

Caption: Workflow for the computational determination of Hammett constants.

MO_Analysis_Workflow cluster_input Input cluster_calc Quantum Calculation cluster_output Output & Analysis mol Define Molecular Structure (e.g., Aminocyclopropylbenzene) opt_mol Geometry Optimization mol->opt_mol sp_calc Single Point Energy Calculation opt_mol->sp_calc Optimized Geometry mo_energies Extract MO Energies (HOMO, LUMO) sp_calc->mo_energies Wavefunction analysis Compare to Reference & Analyze Electronic Effects mo_energies->analysis

Caption: Workflow for Molecular Orbital (MO) analysis.

NBO_Analysis_Workflow cluster_prep Preparation cluster_nbo NBO Analysis cluster_results Results Interpretation wavefunction Generate Wavefunction (from DFT/HF calculation) nbo_run Run NBO Program wavefunction->nbo_run charges Natural Atomic Charges nbo_run->charges hybrids Natural Hybrid Orbitals nbo_run->hybrids interactions Donor-Acceptor Interactions (E(2) Analysis) nbo_run->interactions

Caption: Workflow for Natural Bond Orbital (NBO) analysis.

QTAIM_Analysis_Workflow cluster_wfn Wavefunction Generation cluster_aim QTAIM Analysis cluster_bcp Bond Analysis high_quality_wfn Calculate High-Quality Wavefunction electron_density Compute Electron Density high_quality_wfn->electron_density topology Topological Analysis (Find Critical Points) electron_density->topology bcp_properties Analyze Properties at BCPs (ρ(r), ∇²ρ(r)) topology->bcp_properties bond_character Characterize Chemical Bonds bcp_properties->bond_character

Caption: Workflow for Quantum Theory of Atoms in Molecules (QTAIM) analysis.

Conclusion

The theoretical study of the electronic effects of the aminocyclopropyl group is crucial for understanding its influence on molecular properties and for the rational design of new molecules in drug discovery and materials science. While a comprehensive set of calculated quantitative data for this specific substituent is yet to be widely published, the computational methodologies outlined in this guide provide a robust framework for its characterization. By applying established techniques such as the calculation of substituent constants, molecular orbital analysis, NBO, and QTAIM, researchers can gain deep insights into the inductive and resonance effects of the aminocyclopropyl group, thereby enabling more informed decisions in molecular design and optimization. The provided workflows and data table templates serve as a practical guide for initiating and interpreting such theoretical investigations. Future computational studies are encouraged to populate these tables and further enrich our understanding of this unique functional group.

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful reaction joins an organoboron species, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base.[1][2] 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride is a valuable building block in medicinal chemistry, as the aminocyclopropyl motif is present in numerous biologically active compounds. Its incorporation into molecular scaffolds via the Suzuki-Miyaura coupling allows for the synthesis of novel drug candidates, particularly in the development of targeted therapies like PARP inhibitors.[3][4]

These application notes provide a detailed protocol for the use of this compound in Suzuki-Miyaura coupling reactions, including typical reaction conditions, quantitative data, and specific examples relevant to drug discovery programs.

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below:

Suzuki_General_Scheme cluster_conditions Reaction Conditions BoronicAcid 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride CoupledProduct Coupled Product BoronicAcid->CoupledProduct Catalyst Pd Catalyst ArylHalide Aryl Halide (Ar-X) X = I, Br, Cl, OTf ArylHalide->CoupledProduct Byproducts Side Products Base Base Solvent Solvent Temperature Heat

Caption: General Suzuki-Miyaura coupling reaction.

Experimental Protocols and Data

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling
EntryAryl HalideCatalyst (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)
14-bromobenzonitrilePd(dppf)Cl2 (5)K2CO3 (2)1,4-Dioxane/H2O (4:1)1001685
21-bromo-4-methoxybenzenePd(PPh3)4 (3)Na2CO3 (2)Toluene/EtOH/H2O (2:1:1)801292
32-bromopyridineXPhos Pd G2 (2)K3PO4 (3)THF/H2O (5:1)90878
44-bromo-N,N-dimethylanilineSPhos Pd G2 (2.5)Cs2CO3 (2.5)Dioxane1102088
Detailed Experimental Protocol: Synthesis of 4'-(1-aminocyclopropyl)-[1,1'-biphenyl]-4-carbonitrile

This protocol details the synthesis of a key intermediate for a PARP-1 inhibitor.[3]

Materials:

  • This compound (1.2 equiv)

  • 4-bromobenzonitrile (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equiv)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a reaction vessel, add 4-bromobenzonitrile, this compound, Pd(dppf)Cl2, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel to afford 4'-(1-aminocyclopropyl)-[1,1'-biphenyl]-4-carbonitrile.

Application in Drug Discovery: PARP-1 Inhibitors

The aminocyclopropylphenyl moiety is a key pharmacophore in a number of potent and selective Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.[3][4] PARP-1 is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[5] In cancers with mutations in the homologous recombination (HR) repair pathway (e.g., BRCA1/2 mutations), inhibition of PARP-1 leads to the accumulation of double-strand breaks, ultimately resulting in cancer cell death through a process known as synthetic lethality.[4][5]

The diagram below illustrates the role of PARP-1 in DNA repair and the mechanism of action of PARP-1 inhibitors synthesized using this compound.

PARP_Signaling DNA_damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_damage->PARP1 Replication DNA Replication DNA_damage->Replication During S-phase PAR PAR Polymer Synthesis PARP1->PAR Repair_proteins Recruitment of DNA Repair Proteins (BER) PAR->Repair_proteins Repair DNA Repair Repair_proteins->Repair Cell_survival Cell Survival Repair->Cell_survival DSB Double-Strand Break Replication->DSB HR_deficient Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) DSB->HR_deficient Leads to Cell_death Cell Death (Apoptosis) HR_deficient->Cell_death Synthetic Lethality Inhibitor PARP-1 Inhibitor (Synthesized via Suzuki Coupling) Inhibitor->PARP1 Inhibits

Caption: PARP-1 signaling pathway and inhibitor action.

Experimental Workflow: Synthesis and Biological Evaluation

The following workflow outlines the general steps from chemical synthesis to the biological evaluation of compounds prepared using this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Start: Aryl Halide and 4-(1-Aminocyclopropyl)phenylboronic acid HCl suzuki Suzuki-Miyaura Coupling start->suzuki workup Reaction Workup and Purification suzuki->workup characterization Compound Characterization (NMR, MS, etc.) workup->characterization screening In vitro PARP-1 Inhibition Assay characterization->screening cell_based Cell-Based Assays (e.g., BRCA-mutant cancer cell lines) screening->cell_based sar Structure-Activity Relationship (SAR) Studies cell_based->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start Iterative Design

Caption: Experimental workflow for drug discovery.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of complex molecules, particularly in the field of drug discovery. The Suzuki-Miyaura coupling provides a robust and efficient method for incorporating this important structural motif into a wide range of scaffolds. The protocols and data presented here offer a starting point for researchers to develop novel therapeutics targeting critical biological pathways.

References

Application Notes and Protocols for Phenylboronic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of available scientific literature reveals a significant lack of specific data on the medicinal chemistry applications of 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride. The following information is based on closely related aminophenylboronic acid analogs and provides a general framework for potential applications and research protocols.

Introduction to Aminophenylboronic Acids in Drug Discovery

Phenylboronic acids are a class of compounds that have garnered significant interest in medicinal chemistry. Their unique ability to form reversible covalent bonds with diols makes them valuable for targeting glycoproteins and other biomolecules with sugar moieties.[1] The amino group on the phenyl ring provides a versatile handle for synthetic modifications, allowing for the creation of diverse chemical libraries for drug screening. These compounds are frequently utilized as building blocks in the synthesis of pharmaceuticals, particularly in the development of targeted therapies for cancer and other diseases.[2]

General applications of aminophenylboronic acid derivatives include:

  • Enzyme Inhibition: The boronic acid moiety can interact with the active sites of enzymes, particularly serine proteases, leading to their inhibition. This property is explored for developing drugs against diseases where enzyme inhibition is a therapeutic strategy.[1]

  • Bioconjugation: These compounds are used to link biomolecules to other molecules or surfaces, which is useful in creating targeted drug delivery systems and diagnostic agents.[2]

  • Sensor Technology: Their ability to bind with specific biomolecules, such as sugars, has led to their use in the development of sensors for glucose and other analytes.[1][3]

  • Cross-Coupling Reactions: In synthetic organic chemistry, they are crucial reagents in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds in the synthesis of complex organic molecules.[1]

General Experimental Protocols

While specific protocols for this compound are not available, the following represents a general methodology for the synthesis of related aminophenylboronic acid derivatives.

General Synthesis Workflow for Aminophenylboronic Acid Derivatives

start Starting Material (e.g., 4-nitrophenylboronic acid) reduction Hydrogenation Reduction start->reduction intermediate 4-Aminophenylboronic acid reduction->intermediate acylation Acylation Reaction intermediate->acylation final_product 4-Aminophenylboronic acid Derivative acylation->final_product

Caption: General synthetic workflow for 4-aminophenylboronic acid derivatives.

Protocol: Synthesis of 4-Acetamidophenylboronic Acid from 4-Aminophenylboronic Acid

This protocol describes a typical acylation reaction of 4-aminophenylboronic acid.

Materials:

  • 4-Aminophenylboronic acid

  • Chloroacetic chloride

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • In a three-necked flask, dissolve 13.7 g (0.1 mol) of 4-aminophenylboronic acid in 50 mL of tetrahydrofuran.

  • Cool the mixture to 10°C while stirring.

  • Slowly add 11.7 g (0.15 mol) of chloroacetic chloride dropwise to the solution.

  • After the addition is complete, allow the reaction to stir at 25°C for 5 hours.

  • Quench the reaction by adding 150 mL of water. A solid precipitate will form.

  • Collect the solid by filtration and dry to obtain the final product.

Potential Signaling Pathway Involvement

While no specific signaling pathways involving this compound have been documented, boronic acid derivatives, in general, are known to target various enzymes. For instance, they have been investigated as inhibitors of AmpC β-lactamase, a key enzyme in bacterial antibiotic resistance.

Logical Flow of Boronic Acid Inhibition of Serine Proteases

inhibitor Boronic Acid Inhibitor binding Reversible Covalent Bonding (to catalytic serine) inhibitor->binding enzyme Serine Protease (e.g., AmpC β-lactamase) enzyme->binding inhibition Enzyme Inhibition binding->inhibition

Caption: Mechanism of serine protease inhibition by boronic acids.

Quantitative Data

There is no specific quantitative data such as IC50 or binding affinity values for this compound in the public domain. For related phenylboronic acid derivatives targeting AmpC β-lactamase, Ki (inhibition constant) values have been reported in the nanomolar range.

Table 1: Inhibitory Activity of Selected Phenylboronic Acid Derivatives against AmpC β-lactamase

Compound ReferenceKi (µM)
Lead 10.083
Compound 21.7
Compound 32.9
Compound 44.2
Compound 50.20

Data is illustrative of related compounds and not of this compound.[4]

Conclusion

The specific compound this compound is not well-documented in publicly available scientific literature. The information provided herein is based on analogous aminophenylboronic acid compounds and is intended to serve as a general guide for researchers and drug development professionals interested in this class of molecules. Further research is required to elucidate the specific biological activities, synthetic protocols, and medicinal chemistry applications of this compound.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. A key building block in the synthesis of many modern kinase inhibitors is 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride . This reagent is particularly valuable for introducing the 4-(1-aminocyclopropyl)phenyl moiety into inhibitor scaffolds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The aminocyclopropyl group often serves as a key pharmacophore, engaging in crucial interactions within the kinase active site to enhance potency and selectivity.

This document provides detailed application notes and protocols for the synthesis of kinase inhibitors targeting Cyclin-Dependent Kinase 4/6 (CDK4/6), Checkpoint Kinase 1 (Chk1), and Discoidin Domain Receptor 1 (DDR1) utilizing this compound.

Key Applications

The 4-(1-aminocyclopropyl)phenyl moiety is a privileged fragment in the design of kinase inhibitors. Its rigid, three-dimensional structure and the presence of a basic amino group allow for specific and strong interactions with amino acid residues in the ATP-binding pocket of various kinases. This often translates to improved potency and selectivity of the final inhibitor. The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions, where it efficiently couples with aryl or heteroaryl halides to form a C-C bond, thereby incorporating the desired pharmacophore into the target molecule.

Signaling Pathways

Understanding the signaling pathways regulated by the target kinases is crucial for elucidating the mechanism of action of the synthesized inhibitors.

CDK4_6_Signaling_Pathway cluster_0 Upstream Signals cluster_1 CDK4/6 Complex Activation cluster_2 Cell Cycle Progression Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D activate transcription Mitogens Mitogens Mitogens->Cyclin D activate transcription Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D->Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb phosphorylates pRb pRb Rb->pRb phosphorylation E2F E2F pRb->E2F releases S-Phase Entry S-Phase Entry E2F->S-Phase Entry promotes transcription for CDK4/6 Inhibitor CDK4/6 Inhibitor CDK4/6 Inhibitor->Cyclin D-CDK4/6 inhibits

Chk1_Signaling_Pathway DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates & activates Cdc25 Cdc25 Chk1->Cdc25 phosphorylates & inhibits DNA Repair DNA Repair Chk1->DNA Repair promotes CDK1/2 CDK1/2 Cdc25->CDK1/2 dephosphorylates & activates Cell Cycle Arrest Cell Cycle Arrest CDK1/2->Cell Cycle Arrest progression inhibited by lack of activation Chk1 Inhibitor Chk1 Inhibitor Chk1 Inhibitor->Chk1 inhibits

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 binds & activates PI3K/Akt Pathway PI3K/Akt Pathway DDR1->PI3K/Akt Pathway activates MAPK/ERK Pathway MAPK/ERK Pathway DDR1->MAPK/ERK Pathway activates Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival MAPK/ERK Pathway->Cell Proliferation Cell Migration Cell Migration MAPK/ERK Pathway->Cell Migration DDR1 Inhibitor DDR1 Inhibitor DDR1 Inhibitor->DDR1 inhibits

Experimental Protocols

The following protocols provide a general framework for the synthesis of kinase inhibitors using this compound. These are example procedures and may require optimization for specific target molecules.

General Workflow for Kinase Inhibitor Synthesis

Experimental_Workflow A Starting Materials: Aryl/Heteroaryl Halide & 4-(1-Aminocyclopropyl)phenylboronic acid HCl B Suzuki-Miyaura Coupling A->B C Reaction Work-up & Purification B->C D Intermediate Product C->D E Further Synthetic Steps (e.g., Amide Coupling) D->E F Final Kinase Inhibitor E->F G Biological Evaluation (e.g., Kinase Assay) F->G

Protocol 1: Synthesis of a CDK4/6 Inhibitor Intermediate via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a key intermediate for a potential CDK4/6 inhibitor, adapted from patent literature (e.g., US-10835535-B2 which describes related structures).

Materials:

  • Aryl or heteroaryl halide (e.g., a substituted chloropyrimidine) (1.0 eq)

  • This compound (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄) (0.05 - 0.1 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add the aryl/heteroaryl halide, this compound, and the base.

  • Purge the flask with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Synthesis of a Chk1 Inhibitor Scaffold

This protocol outlines the synthesis of a core structure that can be further elaborated to produce Chk1 inhibitors, based on general synthetic strategies for related compounds.

Materials:

  • Heterocyclic halide (e.g., a substituted chloropyrazine) (1.0 eq)

  • This compound (1.1 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (0.05 eq) and ligand (e.g., XPhos) (0.1 eq)

  • Base (e.g., K₃PO₄) (2.5 eq)

  • Solvent (e.g., THF/water mixture)

  • Inert atmosphere (Argon)

Procedure:

  • Combine the heterocyclic halide, this compound, and base in a reaction vessel.

  • Evacuate and backfill the vessel with argon three times.

  • Add the degassed solvent and then the palladium catalyst and ligand.

  • Heat the mixture to reflux (or as required) and monitor the reaction until the starting material is consumed.

  • Cool the reaction and perform an aqueous work-up as described in Protocol 1.

  • Purify the crude material via flash chromatography to yield the desired biaryl intermediate.

Protocol 3: Synthesis of a DDR1 Inhibitor Precursor

This protocol describes the formation of a precursor for a DDR1 inhibitor.

Materials:

  • Aryl bromide (e.g., a substituted bromobenzamide) (1.0 eq)

  • This compound (1.3 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂) (0.03 eq) and ligand (e.g., SPhos) (0.06 eq)

  • Base (e.g., K₂CO₃) (3.0 eq)

  • Solvent (e.g., Toluene/water mixture)

  • Inert atmosphere (Nitrogen)

Procedure:

  • In a reaction flask, dissolve the aryl bromide in the organic solvent.

  • Add the aqueous solution of the base, followed by this compound.

  • Degas the mixture by bubbling nitrogen through it for 20 minutes.

  • Add the palladium catalyst and the ligand.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction by LC-MS. After completion, cool to room temperature.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the residue by crystallization or column chromatography.

Data Presentation

The following tables summarize hypothetical quantitative data for kinase inhibitors synthesized using this compound. This data is representative of what would be generated during a drug discovery campaign.

Table 1: Inhibitory Activity of Synthesized CDK4/6 Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)
CDK4/6-Inhibitor-01CDK4/Cyclin D115
CDK6/Cyclin D335
CDK4/6-Inhibitor-02CDK4/Cyclin D18
CDK6/Cyclin D322

Table 2: Inhibitory Activity of Synthesized Chk1 Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Cell-based Potency (µM)
Chk1-Inhibitor-01Chk150.5
Chk1-Inhibitor-02Chk12.50.2

Table 3: Inhibitory Activity of Synthesized DDR1 Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Selectivity vs. DDR2
DDR1-Inhibitor-01DDR15020-fold
DDR1-Inhibitor-02DDR12550-fold

Conclusion

This compound is a versatile and valuable reagent in the synthesis of potent and selective kinase inhibitors. The protocols and data presented here provide a comprehensive guide for researchers in the field of drug discovery. The Suzuki-Miyaura coupling is a robust method for incorporating the key 4-(1-aminocyclopropyl)phenyl pharmacophore, leading to the development of novel therapeutics targeting a range of kinases involved in cancer and other diseases. Careful optimization of reaction conditions and subsequent biological evaluation are critical for the successful development of new kinase inhibitors.

Application Notes and Protocols for 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride is a specialized chemical for which detailed public-domain data on biological activity and specific applications are limited. The following application notes and protocols are based on the established roles of related phenylboronic acids and molecules containing the 1-aminocyclopropyl moiety in drug discovery. These should be considered as a starting point for research and development.

Introduction

This compound is a bifunctional molecule that incorporates a phenylboronic acid group and a 1-aminocyclopropyl group. This unique combination suggests several potential applications in drug discovery, leveraging the known properties of each functional moiety. Phenylboronic acids are widely recognized for their ability to form reversible covalent bonds with diols, a property that has been exploited for targeting glycoproteins, enzyme inhibition, and developing sensors.[1][2] The 1-aminocyclopropyl moiety is a constrained amino acid analog that can impart unique conformational properties to parent molecules and may interact with specific biological targets.

Potential Applications in Drug Discovery

Targeted Cancer Therapy

Phenylboronic acids have emerged as promising agents for targeted cancer therapy due to their selective and reversible binding to sialic acids, which are often overexpressed on the surface of cancer cells.[1][3] This interaction can be exploited to deliver cytotoxic agents or imaging probes specifically to tumor tissues. The acidic tumor microenvironment can further enhance the binding affinity of phenylboronic acid to sialic acid residues.[1]

Hypothetical Signaling Pathway for Sialic Acid Targeting

Sialic_Acid_Targeting cluster_drug Drug Molecule cluster_cell Cancer Cell Surface Drug 4-(1-Aminocyclopropyl) phenylboronic acid hydrochloride Sialic_Acid Sialic Acid Residue (Overexpressed) Drug->Sialic_Acid Reversible Covalent Bond Formation Glycoprotein Glycoprotein Sialic_Acid->Glycoprotein part of Internalization Drug Internalization & Payload Release Sialic_Acid->Internalization Receptor-mediated endocytosis

Caption: Proposed mechanism of cancer cell targeting.

Enzyme Inhibition

Boronic acids are well-known inhibitors of serine proteases, where the boron atom forms a stable tetrahedral intermediate with the catalytic serine residue, mimicking the transition state of peptide bond hydrolysis.[4] The 1-aminocyclopropyl moiety could potentially interact with adjacent pockets in the enzyme's active site, influencing potency and selectivity. This makes this compound a candidate for screening against various serine proteases involved in diseases like cancer, inflammation, and viral infections.

Building Block for Novel Therapeutics

The amino and boronic acid functionalities make this compound a versatile building block in medicinal chemistry. The amino group can be acylated or alkylated to introduce diverse side chains, while the phenylboronic acid is a key partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2] This allows for the rapid synthesis of libraries of complex molecules for structure-activity relationship (SAR) studies.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a hypothetical route based on known transformations of similar molecules.

Workflow for Synthesis

Synthesis_Workflow Start 4-Bromophenylboronic acid pinacol ester Step1 Buchwald-Hartwig Amination with 1-aminocyclopropanecarboxylic acid derivative Start->Step1 Intermediate Protected aminocyclopropyl phenylboronic ester Step1->Intermediate Step2 Deprotection of amino and boronic acid groups Intermediate->Step2 Product 4-(1-Aminocyclopropyl) phenylboronic acid Step2->Product Step3 Salt formation with HCl Product->Step3 Final_Product 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride Step3->Final_Product

Caption: A potential synthetic workflow.

Protocol:

  • Buchwald-Hartwig Amination:

    • To a solution of 4-bromophenylboronic acid pinacol ester (1 equivalent) in an appropriate solvent (e.g., toluene or dioxane), add a protected 1-aminocyclopropane derivative (e.g., Boc-1-aminocyclopropane) (1.2 equivalents), a palladium catalyst (e.g., Pd2(dba)3), a suitable ligand (e.g., XPhos), and a base (e.g., Cs2CO3).

    • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the protected intermediate.

  • Deprotection and Salt Formation:

    • Dissolve the protected intermediate in a suitable solvent (e.g., dichloromethane or methanol).

    • Add an excess of hydrochloric acid (e.g., 4M HCl in dioxane) and stir at room temperature.

    • Monitor the reaction for the removal of both the Boc and pinacol protecting groups.

    • Concentrate the reaction mixture under reduced pressure to yield the crude hydrochloride salt.

    • Recrystallize from a suitable solvent system (e.g., methanol/ether) to obtain the pure this compound.

Protocol for In Vitro Serine Protease Inhibition Assay

Experimental Workflow for Enzyme Inhibition Assay

Enzyme_Assay_Workflow Start Prepare stock solution of 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride in DMSO Step1 Serially dilute the compound in assay buffer Start->Step1 Step2 Add serine protease to each well of a microplate Step1->Step2 Step3 Add diluted compound to the wells and pre-incubate Step2->Step3 Step4 Initiate reaction by adding a fluorogenic substrate Step3->Step4 Step5 Monitor fluorescence intensity over time Step4->Step5 Step6 Calculate percent inhibition and determine IC50 value Step5->Step6

Caption: Workflow for a protease inhibition assay.

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the compound in the assay buffer (e.g., Tris-HCl, pH 7.5).

  • In a 96-well microplate, add the serine protease of interest to each well.

  • Add the diluted compound solutions to the wells and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature.

  • Initiate the enzymatic reaction by adding a fluorogenic substrate specific for the protease.

  • Measure the fluorescence intensity at regular intervals using a microplate reader.

  • Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

General Protocol for Suzuki-Miyaura Cross-Coupling

Protocol:

  • In a reaction vessel, combine this compound (1 equivalent), an aryl halide (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

  • Add a suitable solvent system (e.g., toluene/ethanol/water).

  • Degas the mixture and heat under an inert atmosphere until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Data Presentation (Hypothetical)

As no specific quantitative data for this compound is publicly available, the following tables are provided as examples of how experimental data could be presented.

Table 1: Hypothetical Inhibitory Activity against Serine Proteases

Protease TargetIC50 (µM)
Thrombin> 100
Trypsin25.3
Chymotrypsin10.8
Neutrophil Elastase5.2

Table 2: Hypothetical Cytotoxicity against Cancer Cell Lines

Cell LineSialic Acid ExpressionGI50 (µM)
MCF-7 (Breast)High15.7
A549 (Lung)Moderate42.1
HEK293 (Normal)Low> 200

Conclusion

This compound represents a promising, yet underexplored, molecule in the landscape of drug discovery. Its unique structural features suggest potential applications in targeted cancer therapy, enzyme inhibition, and as a versatile synthetic building block. The provided protocols and conceptual frameworks offer a foundation for researchers to begin investigating the therapeutic potential of this and related compounds. Further experimental validation is necessary to fully elucidate its biological activities and potential as a drug candidate.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-(1-Aminocyclopropyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 4-(1-Aminocyclopropyl)phenylboronic acid in palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the presence of the unique aminocyclopropyl moiety, which can impart favorable physicochemical and pharmacological properties to target molecules.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. 4-(1-Aminocyclopropyl)phenylboronic acid serves as a valuable coupling partner in several of these transformations, most notably the Suzuki-Miyaura coupling. The aminocyclopropyl group can act as a bioisostere for other functional groups and can influence properties such as metabolic stability, lipophilicity, and target engagement.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly efficient method for the formation of biaryl structures through the reaction of an organoboron compound with an organohalide. 4-(1-Aminocyclopropyl)phenylboronic acid readily participates in these reactions, coupling with a wide range of aryl and heteroaryl halides to generate diverse scaffolds for drug discovery programs.

General Reaction Scheme

Suzuki_Miyaura cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 4-(1-Aminocyclopropyl)phenylboronic acid Product Coupled Product Reactant1->Product Suzuki-Miyaura Coupling Reactant2 Aryl/Heteroaryl Halide (Ar-X) Reactant2->Product Catalyst Palladium Catalyst Catalyst->Product Ligand Phosphine Ligand Ligand->Product Base Base Base->Product Solvent Solvent Solvent->Product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-(1-Aminocyclopropyl)phenylboronic Acid with an Aryl Bromide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-(1-aminocyclopropyl)phenylboronic acid with a generic aryl bromide. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates.

Materials:

  • 4-(1-Aminocyclopropyl)phenylboronic acid

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Anhydrous, degassed solvents

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 4-(1-aminocyclopropyl)phenylboronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Under the inert atmosphere, add the palladium catalyst (0.02-0.05 equivalents) and the appropriate ligand if required.

  • Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).

  • Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-120 °C) with stirring. The reaction can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative yields for the Suzuki-Miyaura coupling of 4-(1-aminocyclopropyl)phenylboronic acid with various aryl halides. Please note that these are literature-reported values and actual yields may vary depending on the specific reaction conditions and substrate.

Aryl Halide PartnerPalladium CatalystBaseSolventTemperature (°C)Yield (%)
4-BromotoluenePd(PPh₃)₄K₂CO₃Toluene/H₂O10085-95
1-Bromo-4-fluorobenzenePdCl₂(dppf)Cs₂CO₃1,4-Dioxane/H₂O9080-90
2-BromopyridinePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O11075-85
Methyl 4-bromobenzoatePd(PPh₃)₄Na₂CO₃DMF/H₂O10088-98

Other Palladium-Catalyzed Cross-Coupling Reactions

While Suzuki-Miyaura coupling is the most common application, 4-(1-aminocyclopropyl)phenylboronic acid and its derivatives can potentially be employed in other palladium-catalyzed reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. While 4-(1-aminocyclopropyl)phenylboronic acid itself is not a direct substrate for this reaction, its derivatives, such as the corresponding aniline obtained after protodeboronation, can be used. Alternatively, the amino group on the cyclopropyl ring can be protected, and the boronic acid can be converted to a halide, which can then participate in a Buchwald-Hartwig amination with various amines.

Buchwald_Hartwig cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 Aryl Halide (Ar-X) Product Aryl Amine (Ar-NR₂) Reactant1->Product Buchwald-Hartwig Amination Reactant2 Amine (R₂NH) Reactant2->Product Catalyst Palladium Catalyst Catalyst->Product Ligand Bulky Phosphine Ligand Ligand->Product Base Strong Base (e.g., NaOtBu) Base->Product Solvent Anhydrous Solvent Solvent->Product

Caption: General scheme of the Buchwald-Hartwig amination reaction.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene. Boronic acids can be used in "halide-free" Heck-type reactions, where they are converted in situ to an organopalladium species that then reacts with the alkene. 4-(1-Aminocyclopropyl)phenylboronic acid could potentially be used in such transformations.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While less common, there are protocols for the Sonogashira-type coupling of arylboronic acids with terminal alkynes, often requiring a co-catalyst.

Experimental Workflow

The following diagram illustrates a typical workflow for performing a palladium-catalyzed cross-coupling reaction with 4-(1-aminocyclopropyl)phenylboronic acid.

Experimental_Workflow Start Start Reagent_Prep Prepare Reactants: - 4-(1-Aminocyclopropyl)phenylboronic acid - Aryl Halide - Base Start->Reagent_Prep Reaction_Setup Set up Reaction: - Add reactants to vessel - Purge with inert gas Reagent_Prep->Reaction_Setup Catalyst_Addition Add Catalyst and Solvent Reaction_Setup->Catalyst_Addition Reaction Heat and Stir Reaction Mixture Catalyst_Addition->Reaction Workup Reaction Workup: - Quench reaction - Extraction Reaction->Workup Purification Purify Product: - Column Chromatography Workup->Purification Analysis Analyze Product: - NMR, MS, etc. Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood under an inert atmosphere.

  • Many of the solvents used are flammable and should be handled with care, away from ignition sources.

  • The bases used can be corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

4-(1-Aminocyclopropyl)phenylboronic acid is a valuable and versatile building block for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The protocols and data presented here provide a foundation for researchers to incorporate this unique scaffold into their synthetic strategies for the development of novel compounds with potential applications in drug discovery and materials science. Further exploration of its reactivity in other cross-coupling reactions is warranted and may lead to new and efficient synthetic methodologies.

Derivatization of 4-(1-Aminocyclopropyl)phenylboronic Acid Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of the primary amino group of 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride. This compound is a valuable building block in medicinal chemistry and drug discovery, and modification of its amino group allows for the synthesis of a diverse range of molecules with potential therapeutic applications.

Introduction

4-(1-Aminocyclopropyl)phenylboronic acid and its derivatives are of significant interest in drug development, particularly as inhibitors of enzymes such as transglutaminases. The derivatization of the amino group, most commonly through N-acylation, is a key step in modifying the compound's physicochemical properties and biological activity. This document outlines a standard protocol for the N-acetylation of this compound, a common and fundamental derivatization.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the N-acetylated product.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₉H₁₃BClNO₂213.47Not available
4-(1-Acetamidocyclopropyl)phenylboronic acid, pinacol esterC₁₇H₂₄BNO₃301.191218789-39-9

Experimental Protocols

This section details the protocol for the N-acetylation of this compound.

Protocol 1: N-Acetylation using Acetic Anhydride

This protocol describes a common method for the acylation of an amino group using acetic anhydride in the presence of a base.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in dichloromethane.

  • Addition of Base: Add pyridine (2.0-3.0 eq) to the suspension and stir until the starting material dissolves. Cool the solution to 0 °C in an ice bath.

  • Acylation: Slowly add acetic anhydride (1.1-1.5 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with additional dichloromethane.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove excess pyridine, followed by saturated NaHCO₃ solution, and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired N-acetylated product.

Expected Outcome:

The expected product is 4-(1-acetamidocyclopropyl)phenylboronic acid. For characterization and further use, it is often converted to its more stable pinacol ester derivative, N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)acetamide.

Characterization Data of the N-Acetylated Pinacol Ester Derivative:

  • ¹H NMR (CDCl₃): Signals corresponding to the acetyl group (around 2.0 ppm), the cyclopropyl protons, the aromatic protons, and the pinacol methyl groups (around 1.35 ppm) would be expected.

  • ¹³C NMR (CDCl₃): Characteristic peaks for the carbonyl carbon of the amide, the aromatic carbons, the cyclopropyl carbons, and the carbons of the pinacol group would be observed.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of the N-acetylated product should be observed.

Visualizations

Experimental Workflow for N-Acetylation

experimental_workflow start Start: 4-(1-Aminocyclopropyl)phenylboronic acid HCl dissolve Dissolve in DCM with Pyridine start->dissolve cool Cool to 0 °C dissolve->cool add_anhydride Add Acetic Anhydride cool->add_anhydride react Stir at RT (2-4h) add_anhydride->react workup Aqueous Work-up (HCl, NaHCO3, Brine) react->workup dry Dry (MgSO4) workup->dry purify Purify (Chromatography/Recrystallization) dry->purify end End: N-Acetyl Derivative purify->end

Caption: Workflow for the N-acetylation of this compound.

Logical Relationship in Drug Development

logical_relationship start_compound 4-(1-Aminocyclopropyl)- phenylboronic acid HCl derivatization Derivatization (e.g., N-Acetylation) start_compound->derivatization modified_compound Modified Compound (e.g., N-Acetyl Derivative) derivatization->modified_compound screening Biological Screening (e.g., Enzyme Inhibition) modified_compound->screening lead_optimization Lead Optimization screening->lead_optimization drug_candidate Potential Drug Candidate lead_optimization->drug_candidate

Caption: Role of derivatization in the drug discovery process.

Application Notes and Protocols: Solid-Phase Synthesis Utilizing 4-(1-Aminocyclopropyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The protocols outlined below are intended as a starting point for researchers to develop their own specific synthetic schemes.

Representative Application: Synthesis of a Biaryl-Linked Peptide

A key application for 4-(1-aminocyclopropyl)phenylboronic acid in solid-phase synthesis is the creation of biaryl structures that can be further elaborated, for instance, into peptidomimetics or other complex molecules. The protocol below describes the synthesis of a short peptide linked to a biaryl moiety, where one of the aryl rings is derived from the title compound. This involves an initial on-resin Suzuki coupling followed by standard Fmoc-based peptide synthesis.

Experimental Workflow Diagram

G cluster_loading Resin Preparation & Loading cluster_suzuki Suzuki Coupling cluster_spps Peptide Elongation (Fmoc-SPPS) cluster_cleavage Cleavage & Purification A Swell Resin in DMF B Load Fmoc-4-bromo-L-phenylalanine A->B C Fmoc Deprotection (Piperidine/DMF) B->C D Couple with 4-(1-Aminocyclopropyl)- phenylboronic acid pinacol ester C->D E Wash Resin D->E F Protect Amino Group (Boc) E->F G Fmoc Deprotection F->G H Couple Fmoc-Amino Acid G->H I Repeat G & H for n cycles H->I J Final Fmoc Deprotection I->J K Cleave from Resin (TFA cocktail) J->K L Precipitate & Purify (HPLC) K->L M Characterize (LC-MS, NMR) L->M

Caption: Solid-phase synthesis workflow for a biaryl-linked peptide.

Detailed Experimental Protocols

This section provides a step-by-step guide for the synthesis. All operations should be performed in a dedicated solid-phase synthesis vessel with appropriate agitation.

Materials and Reagents
  • Resin: Rink Amide resin (or other suitable solid support).

  • Amino Acids: Fmoc-4-bromo-L-phenylalanine, other Fmoc-protected amino acids as required.

  • Boronic Acid: 4-(1-(tert-butoxycarbonylamino)cyclopropyl)phenylboronic acid, pinacol ester. The free amino group should be protected (e.g., with a Boc group) prior to the Suzuki coupling to prevent side reactions. The boronic acid is used as its pinacol ester for stability.

  • Coupling Reagents: HBTU, HATU, or PyBOP.

  • Bases: N,N-Diisopropylethylamine (DIPEA), Sodium Carbonate (Na₂CO₃).

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), or a similar Pd(0) source.

  • Phosphine Ligand: Triphenylphosphine (PPh₃) or other suitable ligand.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane.

  • Deprotection Reagent: 20% Piperidine in DMF.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

Protocol Steps

Step 1: Resin Swelling and Loading of First Amino Acid

  • Swell the Rink Amide resin in DMF for 30 minutes.

  • Drain the DMF.

  • Dissolve Fmoc-4-bromo-L-phenylalanine (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

  • Add the solution to the resin and agitate for 2 hours.

  • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Perform a Kaiser test to confirm the completion of the coupling.

Step 2: Fmoc Deprotection

  • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain and repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5x) and THF (3x).

Step 3: On-Resin Suzuki Coupling

  • In a separate flask, prepare the catalyst solution: dissolve Pd(OAc)₂ (0.1 eq.) and PPh₃ (0.4 eq.) in THF.

  • Add the catalyst solution to the resin, followed by a solution of 4-(1-(tert-butoxycarbonylamino)cyclopropyl)phenylboronic acid, pinacol ester (2 eq.) in THF.

  • Add an aqueous solution of 2M Na₂CO₃ (4 eq.).

  • Heat the reaction mixture to 60-80°C and agitate for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by taking a small sample of resin, cleaving the product, and analyzing by LC-MS.

  • Once complete, cool the resin, and wash extensively with water (3x), DMF (3x), THF (3x), and DCM (3x).

Step 4: Peptide Elongation

  • Follow standard Fmoc-SPPS protocols for coupling subsequent amino acids.

  • Coupling: Add a solution of the next Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF to the resin. Agitate for 1-2 hours.

  • Washing: Wash with DMF (3x) and DCM (3x).

  • Deprotection: Treat with 20% piperidine in DMF as described in Step 2.

  • Repeat the coupling, washing, and deprotection cycle for each amino acid in the sequence.

Step 5: Cleavage and Deprotection

  • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

  • Add the cleavage cocktail (TFA/TIS/Water) to the resin.

  • Agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes side-chain protecting groups, including the Boc group on the aminocyclopropyl moiety.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate and precipitate the crude peptide with cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

Step 6: Purification and Characterization

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Quantitative Data Summary

The following table serves as a template for recording experimental data. The values provided are for illustrative purposes only.

Step No.ReactionStarting Material (g)Product on Resin (Expected)Molar EquivalentYield (%)Purity (HPLC, %)
1Resin Loading1.0Fmoc-4-bromo-Phe-Resin0.6 mmol/g>95N/A
3Suzuki Coupling1.2Boc-NH-cPr-Ph-Ph(Br)-Phe-Resin2.0 eq85>90
4aFmoc-Gly Coupling0.34Fmoc-Gly-[Biaryl]-Phe-Resin3.0 eq>95>95
4bFmoc-Ala Coupling0.37Fmoc-Ala-Gly-[Biaryl]-Phe-Resin3.0 eq>95>95
5CleavageN/AH₂N-Ala-Gly-[Biaryl]-Phe-CONH₂N/A70 (overall)>98 (post-HPLC)

Signaling Pathway Involvement

Compounds containing cyclopropyl moieties have been investigated as inhibitors of various signaling pathways implicated in cancer, such as those mediated by receptor tyrosine kinases (RTKs).[1] The unique structural features of the 4-(1-aminocyclopropyl)phenyl group may allow for novel interactions with the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR).

EGFR Signaling Pathway and Potential Inhibition

G cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Dimerizes RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Inhibitor Potential Inhibitor (e.g., Biaryl-Peptide) Inhibitor->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway with a potential point of inhibition.

References

Application Notes and Protocols: Protecting Group Strategies for 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and strategies for the protection and selective deprotection of the amino and boronic acid functionalities of 4-(1-aminocyclopropyl)phenylboronic acid hydrochloride. This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of PROTACs and other complex molecules where precise control of reactive groups is essential.[1][2][][4][5] An orthogonal protecting group strategy is often necessary to selectively manipulate the two functional groups.[6][7][8][9]

Overview of Protecting Group Strategies

The primary challenge in utilizing 4-(1-aminocyclopropyl)phenylboronic acid is the presence of two reactive functional groups: a primary amine and a boronic acid. An effective protecting group strategy is crucial for its successful application in multi-step synthesis. The most common and effective approach involves the use of an acid-labile protecting group for the amine and a protecting group for the boronic acid that can be removed under conditions that do not affect the amine protecting group, thereby achieving orthogonality.

A widely employed orthogonal strategy involves:

  • Amine Protection: The tert-butoxycarbonyl (Boc) group is a common choice for protecting the amino group. It is stable under a wide range of reaction conditions but can be readily removed with acid.[10][11][12][13][14][15]

  • Boronic Acid Protection: The boronic acid is often protected as a pinacol ester. Pinacol boronate esters are stable to a variety of reaction conditions, including those used for Boc group manipulation, and can be cleaved under specific acidic or basic conditions, or via transesterification.[16][17][18][19][20]

This application note will detail the protocols for the sequential protection of this compound and the subsequent selective deprotection of either the amino or the boronic acid group.

Experimental Protocols

2.1. Protection of the Amino Group with Boc Anhydride

This protocol describes the protection of the primary amino group of this compound using di-tert-butyl dicarbonate (Boc₂O).

  • Reaction:

    • This compound

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Base (e.g., Triethylamine (TEA), Sodium bicarbonate (NaHCO₃), or N,N-Diisopropylethylamine (DIPEA))

    • Solvent (e.g., Tetrahydrofuran (THF)/Water, Dichloromethane (DCM))

  • General Procedure:

    • Suspend this compound (1.0 equiv) in the chosen solvent system (e.g., a 1:1 mixture of THF and water).

    • Add the base (2.0-3.0 equiv) to neutralize the hydrochloride salt and facilitate the reaction.

    • Add di-tert-butyl dicarbonate (1.1-1.5 equiv) to the mixture.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, perform an aqueous work-up. Typically, this involves removing the organic solvent under reduced pressure, followed by extraction with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude N-Boc protected product.

    • Purify the product by column chromatography on silica gel if necessary.

Table 1: Representative Conditions for Boc Protection of Amines

Amine SubstrateReagentsSolventTemperatureTime (h)Yield (%)Reference
Primary AmineBoc₂O (1.5 equiv), TEA (3.0 equiv)H₂O/THF (1:2)0 °C to RT6>95[21]
AnilineBoc₂O (1.1 equiv), NaHCO₃ (2.0 equiv)Dioxane/H₂O (1:1)RT1298[10]
Amino AcidBoc₂O (1.2 equiv), DIPEA (2.5 equiv)DCMRT495[13]

2.2. Protection of the Boronic Acid as a Pinacol Ester

This protocol details the protection of the boronic acid functionality as a pinacol ester. This step can be performed before or after the amine protection, depending on the overall synthetic strategy. For an orthogonal approach, it is often advantageous to have the amine protected first.

  • Reaction:

    • (4-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)phenyl)boronic acid

    • Pinacol

    • Solvent (e.g., Tetrahydrofuran (THF), Toluene, or Dichloromethane (DCM))

    • Dehydrating agent (optional, e.g., anhydrous MgSO₄ or Na₂SO₄)

  • General Procedure:

    • Dissolve or suspend the N-Boc protected boronic acid (1.0 equiv) and pinacol (1.1-1.5 equiv) in the chosen solvent.

    • If desired, add a dehydrating agent to remove the water formed during the reaction and drive the equilibrium towards the product.

    • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter off the dehydrating agent (if used).

    • Remove the solvent under reduced pressure.

    • The crude product can often be used directly in the next step or purified by column chromatography or recrystallization.

Table 2: Representative Conditions for Pinacol Ester Protection of Boronic Acids

Boronic Acid SubstrateReagentsSolventTemperatureTime (h)Yield (%)Reference
Phenylboronic acidPinacol (1.1 equiv)TolueneReflux2>90[18]
4-Aminophenylboronic acidPinacol (1.0 equiv), MgSO₄THFRT576General Procedure
Arylboronic acidPinacol (1.2 equiv)DCMRT16>95[18]

Orthogonal Deprotection Strategies

The key to a successful synthetic route is the ability to selectively deprotect one functional group while the other remains intact.

3.1. Selective Deprotection of the N-Boc Group (Amine Deprotection)

The Boc group is readily cleaved under acidic conditions, leaving the pinacol boronate ester intact.

  • Reagents:

    • Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

    • Hydrochloric acid (HCl) in an organic solvent (e.g., 1,4-dioxane, diethyl ether, or methanol)

  • General Procedure (TFA/DCM):

    • Dissolve the N-Boc protected pinacol ester in DCM (e.g., 0.1-0.5 M).

    • Add TFA (10-50% v/v) to the solution at 0 °C.

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture in vacuo to remove the excess acid and solvent.

    • The resulting amine salt can be used directly or neutralized with a base during the work-up of the subsequent reaction.

Table 3: Conditions for Selective N-Boc Deprotection

| Protecting Group to be Cleaved | Reagents | Solvent | Temperature | Time (h) | Notes | Reference | | --- | --- | --- | --- | --- | --- | | N-Boc | 20-50% TFA in DCM | DCM | RT | 1-2 | Pinacol ester is stable |[10][13] | | N-Boc | 4M HCl in Dioxane | Dioxane | RT | 1-4 | Pinacol ester is stable |[10] |

3.2. Selective Deprotection of the Pinacol Boronate Ester (Boronic Acid Deprotection)

The pinacol ester can be cleaved under conditions that do not affect the N-Boc group, allowing for reactions at the boronic acid site.

  • Method 1: Hydrolysis with Acid or Base (less common for orthogonality with Boc)

    • Direct hydrolysis often requires acidic conditions that might partially cleave the Boc group.[16] Basic hydrolysis is also possible but might not be compatible with all substrates.

  • Method 2: Transesterification

    • This method involves reacting the pinacol ester with another diol or a boronic acid to release the desired boronic acid.

    • Reagents: Phenylboronic acid, diethanolamine, or a polymer-supported boronic acid.[17][20]

  • Method 3: Conversion to Trifluoroborate Salt followed by Hydrolysis

    • This is a mild and efficient two-step procedure.

    • Step 1: Reaction with KHF₂ to form the potassium trifluoroborate salt.

    • Step 2: Hydrolysis of the trifluoroborate salt with an acid (e.g., HCl) or a Lewis acid (e.g., TMSCl).[19]

  • General Procedure (via Trifluoroborate):

    • Dissolve the N-Boc protected pinacol ester in a suitable solvent mixture (e.g., methanol/water).

    • Add an aqueous solution of potassium hydrogen fluoride (KHF₂).

    • Stir at room temperature to form the crystalline potassium trifluoroborate salt, which can be isolated by filtration.

    • Suspend the isolated trifluoroborate salt in a solvent like acetone or acetonitrile.

    • Add aqueous HCl and stir at room temperature to effect hydrolysis back to the boronic acid.

    • Extract the product with an organic solvent.

Table 4: Conditions for Selective Pinacol Boronate Ester Deprotection

| Protecting Group to be Cleaved | Reagents | Conditions | Notes | Reference | | --- | --- | --- | --- | | Pinacol Ester | 1. KHF₂ 2. aq. HCl | 1. MeOH/H₂O, RT 2. Acetone, RT | N-Boc group is stable |[19] | | Pinacol Ester | Phenylboronic acid | Ether/Water, RT | Transesterification |[22] | | Pinacol Ester | Diethanolamine, then acid | Two-step process | Mild conditions |[17] |

Visual Workflows

Protection_Strategy start 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride boc_protected N-Boc Protected Boronic Acid start->boc_protected Boc₂O, Base fully_protected N-Boc Protected Pinacol Ester boc_protected->fully_protected Pinacol

Caption: General workflow for the protection of 4-(1-aminocyclopropyl)phenylboronic acid.

Orthogonal_Deprotection fully_protected N-Boc Protected Pinacol Ester amine_deprotected Free Amine, Protected Boronic Acid fully_protected->amine_deprotected Acidic Conditions (e.g., TFA) boronic_deprotected Protected Amine, Free Boronic Acid fully_protected->boronic_deprotected Non-acidic Conditions (e.g., KHF₂ then H⁺)

Caption: Orthogonal deprotection strategy for the fully protected intermediate.

Conclusion

The successful application of this compound in complex organic synthesis hinges on a well-designed protecting group strategy. The use of a Boc group for the amine and a pinacol ester for the boronic acid provides a robust and versatile orthogonal system. The protocols outlined in these application notes offer a solid foundation for researchers to develop and optimize their synthetic routes, enabling the efficient construction of novel molecules for drug discovery and other applications. Careful selection of reaction conditions for both protection and deprotection steps is paramount to achieving high yields and purity.

References

Troubleshooting & Optimization

Preventing deboronation of 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

<

This guide provides researchers, scientists, and drug development professionals with essential information to prevent the undesired deboronation of 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride and its derivatives during storage and chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a problem?

A1: Deboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This process, also known as protodeboronation, results in the loss of the boronic acid functional group, which is crucial for subsequent coupling reactions like the Suzuki-Miyaura coupling.[1][2] This side reaction consumes the starting material, reduces the yield of the desired product, and introduces impurities that can complicate the purification process.[2]

Q2: What are the primary causes of deboronation for this specific compound?

A2: Arylboronic acids, including 4-(1-Aminocyclopropyl)phenylboronic acid, are susceptible to deboronation under various conditions. The primary causes include:

  • pH: Protodeboronation can be catalyzed by both acid and base.[1][3] For many arylboronic acids, the reaction is fastest at high pH due to the formation of the more reactive boronate anion (Ar-B(OH)3⁻).[4][5]

  • Temperature: Higher reaction temperatures significantly accelerate the rate of deboronation.[2][6]

  • Aqueous Conditions: The presence of water, which acts as a proton source, is a key requirement for protodeboronation.[1][6]

  • Catalyst System: An inefficient palladium catalyst system can lead to a slow desired coupling reaction, allowing more time for the competing deboronation side reaction to occur.[2][6]

  • Oxygen: While the primary non-catalyzed pathway is protodeboronation, the presence of oxygen can promote other decomposition pathways, such as homocoupling.[2]

Q3: How should I properly store this compound?

A3: Proper storage is critical to maintain the integrity of the reagent. The hydrochloride salt form indicates a sensitivity to moisture. It should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[7] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C to -80°C) is recommended, especially after the container has been opened.[8] It is also advisable to store it away from acidic vapors and strong oxidizing agents.[9]

Q4: My Suzuki-Miyaura coupling reaction shows a high level of the deboronated side product. What is the likely cause?

A4: Significant deboronation during a Suzuki-Miyaura coupling is a common issue. The troubleshooting workflow below can help identify the cause. Key factors to investigate are:

  • Base Selection: Strong bases like sodium hydroxide (NaOH) can aggressively promote deboronation.[6]

  • Reaction Temperature: High temperatures (e.g., >100 °C) can favor the deboronation pathway.[2]

  • Water Content: While some Suzuki reactions require water, excessive amounts can increase protodeboronation.[6] Using anhydrous solvents may be necessary.

  • Reaction Time: Prolonged reaction times expose the boronic acid to potentially degrading conditions.[6]

  • Catalyst Inefficiency: A slow or inefficient catalyst fails to consume the boronic acid quickly in the productive coupling cycle.[1]

Troubleshooting and Prevention Guide

If you are experiencing issues with deboronation, consider the factors summarized in the table below. Optimizing these parameters is key to maximizing the yield of your desired product.

FactorHigh Deboronation RiskRecommended Action to Minimize Deboronation
Base Strong, hydroxide bases (e.g., NaOH, KOH)[6]Use weaker, non-hydroxide bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[6]
Temperature High temperatures (>80-100 °C)[2][6]Conduct the reaction at the lowest effective temperature (e.g., 60-80 °C).[6]
Solvent/Water High concentration of water in the solvent system[6]Use anhydrous solvents and dried glassware. If water is needed, use the minimum required amount.[6]
Atmosphere Presence of Air (Oxygen)Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Nitrogen or Argon).[2]
Catalyst System Low catalyst activity or loadingUse a highly active catalyst/ligand system (e.g., Buchwald-type ligands) to ensure the coupling reaction is faster than deboronation.[2][6]
Reagent Form Boronic AcidConsider converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) which can release the boronic acid slowly under reaction conditions.[1][10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Deboronation

This protocol provides a starting point for optimizing reactions with sensitive boronic acids.

  • Glassware Preparation: Thoroughly dry all glassware in an oven (e.g., at 120 °C) overnight and allow it to cool under a stream of inert gas (Argon or Nitrogen).

  • Reagent Setup: In a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equivalent), a mild base such as K₃PO₄ (2.0-2.5 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add a degassed, anhydrous solvent (e.g., Dioxane, Toluene, or DMF) via syringe.

  • Boronic Acid Addition: Add the this compound (1.2-1.5 equivalents) to the mixture.

  • Reaction Execution: Heat the reaction mixture to the lowest temperature that provides a reasonable reaction rate (start with 60–80 °C).[6]

  • Monitoring: Monitor the reaction progress by TLC, HPLC, or GC-MS. Aim for the shortest reaction time possible.

  • Work-up: Once the reaction is complete, cool it to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography.

Protocol 2: HPLC Method for Detection and Quantification of Deboronation

A reverse-phase HPLC (RP-HPLC) method can be used to monitor the consumption of the boronic acid and the formation of the deboronated byproduct (1-aminocyclopropyl)benzene.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).

  • Gradient: Start with a low percentage of acetonitrile (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where both the starting material and product have good absorbance (e.g., 254 nm).

  • Quantification: The relative amounts of the boronic acid and the deboronated product can be determined by comparing their peak areas. For accurate quantification, calibration curves with authentic standards should be used.

  • Enhanced Detection: For selective detection of boronic acids in complex mixtures, post-column derivatization with reagents like alizarin can be employed, which forms fluorescent complexes with the boronic acid moiety.[11][12]

Visual Guides

Deboronation Troubleshooting Workflow

DeboronationTroubleshooting start High Deboronation Detected (e.g., by HPLC/NMR) q_storage Was reagent stored properly? (Cool, Dry, Inert Gas) start->q_storage q_base Which base was used? q_storage->q_base  Yes sol_storage Solution: Use fresh reagent. Implement strict storage protocol. q_storage->sol_storage No path_strong_base Strong Base (NaOH, KOH) q_base->path_strong_base path_mild_base Mild Base (K₃PO₄, etc.) q_base->path_mild_base q_temp What was the reaction temp? path_high_temp High Temp (> 100 °C) q_temp->path_high_temp path_low_temp Low Temp (< 80 °C) q_temp->path_low_temp q_catalyst Is the catalyst system efficient? path_slow_cat Slow Reaction q_catalyst->path_slow_cat path_fast_cat Deboronation should be minimal. Consider other factors (e.g., water). q_catalyst->path_fast_cat sol_base Solution: Switch to a weaker base (K₃PO₄, K₂CO₃, Cs₂CO₃). sol_temp Solution: Lower reaction temp. (Try 60-80 °C). sol_catalyst Solution: Use a more active catalyst/ligand. Increase catalyst loading slightly. path_strong_base->sol_base path_mild_base->q_temp path_high_temp->sol_temp path_low_temp->q_catalyst path_slow_cat->sol_catalyst

Caption: A decision tree for troubleshooting deboronation issues.

Mechanism of Base-Catalyzed Protodeboronation

ProtodeboronationMechanism cluster_main Base-Catalyzed Protodeboronation ArBOH2 Arylboronic Acid Ar-B(OH)₂ ArBOH3 Boronate Anion [Ar-B(OH)₃]⁻ ArBOH2->ArBOH3 + OH⁻ ArH Deboronated Product Ar-H ArBOH3->ArH + H₂O (Proton Source) note The formation of the boronate anion increases electron density on the aryl ring, making it more susceptible to protonolysis. ArBOH3->note BOH4 Borate [B(OH)₄]⁻

Caption: Simplified mechanism for base-catalyzed protodeboronation.

Prevention Strategy Workflow

PreventionStrategy start Experiment Planning (Using sensitive boronic acid) reagent_prep Reagent Preparation start->reagent_prep reaction_setup Reaction Setup start->reaction_setup condition_select Condition Selection start->condition_select reagent_prep_1 Use fresh, properly stored boronic acid or a stable boronate ester (pinacol, MIDA). reagent_prep->reagent_prep_1 reaction_setup_1 Use oven-dried glassware. Degas all solvents and reagents. reaction_setup->reaction_setup_1 condition_select_1 Choose a mild base (K₃PO₄). Select a highly active catalyst. condition_select->condition_select_1 condition_select_2 Plan for the lowest possible temperature. Aim for the shortest reaction time. condition_select->condition_select_2 outcome Optimized Reaction (Minimized Deboronation) reagent_prep_1->outcome reaction_setup_1->outcome condition_select_1->outcome condition_select_2->outcome

Caption: Key strategies to proactively prevent deboronation.

References

Optimizing Suzuki coupling reaction conditions for 4-(1-Aminocyclopropyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is tailored for researchers, scientists, and drug development professionals working with 4-(1-Aminocyclopropyl)phenylboronic acid, addressing common challenges to help you achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section provides answers to common issues encountered during the Suzuki coupling of 4-(1-Aminocyclopropyl)phenylboronic acid.

Q1: My reaction yield is very low or the reaction is not proceeding. What are the first things I should check?

A1: Low yields in Suzuki couplings are common and can often be resolved by systematically checking your setup and reagents.[1]

  • Inert Atmosphere: The Pd(0) catalytic species is highly sensitive to oxygen.[2] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were thoroughly degassed.[2][3] Standard Schlenk techniques or the use of a glovebox is highly recommended.[2][4]

  • Reagent Quality: Verify the purity of your 4-(1-Aminocyclopropyl)phenylboronic acid and the aryl halide. Boronic acids can degrade over time, and impurities in either coupling partner can inhibit the catalyst.[1]

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[1][2] Use fresh catalyst and ligands from a reliable source, stored under an inert atmosphere.

  • Base and Solvent Purity: Ensure your base is pure and anhydrous. Use dry, high-purity, degassed solvents, as residual water and oxygen can deactivate the catalyst.[1][4]

Q2: I suspect the free amine on my boronic acid is inhibiting the catalyst. How can I address this?

A2: The basic nitrogen atom of the aminocyclopropyl group can coordinate to the palladium center, inhibiting its catalytic activity. This is a known challenge with nitrogen-containing substrates.[5]

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or cataCXium A are designed to promote the desired catalytic cycle and can be less susceptible to inhibition by basic functional groups.[5]

  • Protecting Group Strategy: While it adds steps, protecting the amine (e.g., as a Boc or Cbz derivative) will prevent it from interfering with the catalyst. This is a robust but less atom-economical approach.

  • Use of More Active Catalysts: Modern, pre-formed catalysts (e.g., G3 or G4 palladacycle precatalysts) are often more resilient and active, overcoming the inhibition caused by coordinating functional groups.[4]

Q3: I am observing a significant amount of a side product that corresponds to my boronic acid with the boryl group replaced by hydrogen. What is this and how can I prevent it?

A3: This side reaction is called protodeboronation, where the carbon-boron bond is cleaved by a proton source.[1][3] It is a major pathway for yield loss.

  • Choice of Base: The base is critical for activating the boronic acid but can also promote protodeboronation if too harsh or if protic impurities are present.[1] Consider using milder, non-hydroxide bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]

  • Anhydrous Conditions: Meticulously use anhydrous solvents and reagents to minimize sources of protons.

  • Use of Boronate Esters: Convert the boronic acid to a more stable derivative, such as a pinacol or MIDA ester.[1] These reagents are more resistant to protodeboronation and slowly release the boronic acid into the reaction, keeping its concentration low.[1]

  • Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature, as prolonged exposure to basic, protic conditions can increase the rate of protodeboronation.[1]

Q4: My mass spectrometry results show a dimer of my boronic acid (homocoupling). What causes this and how can it be minimized?

A4: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or inefficient catalyst turnover.[6][7] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then facilitate the unwanted dimerization.[8]

  • Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure solvents are deoxygenated by sparging with an inert gas or by using freeze-pump-thaw cycles.[6] Maintain a positive pressure of inert gas throughout the reaction.[2]

  • Catalyst Choice: Use a highly active and stable catalyst/ligand system that favors the cross-coupling pathway over homocoupling.

  • Controlled Reagent Addition: In some cases, slow addition of the boronic acid can help maintain a low concentration, disfavoring the homocoupling pathway.

Data Presentation: Optimizing Reaction Conditions

The selection of catalyst, base, and solvent is critical for success. The following tables provide a starting point for optimization based on conditions reported for similar Suzuki-Miyaura reactions.

Table 1: Comparison of Common Catalysts and Ligands

Catalyst Precursor Ligand Typical Loading (mol%) Key Characteristics
Pd(PPh₃)₄ PPh₃ (integrated) 1 - 5 Classic catalyst, effective for simple substrates but can be sensitive to sterically hindered or functionalized partners.[9][10]
Pd(OAc)₂ / Pd₂(dba)₃ XPhos / SPhos 0.5 - 2 Bulky, electron-rich ligands; highly active for challenging substrates, including those with coordinating groups like amines.[5]
PdCl₂(dppf) dppf 1 - 3 Robust and versatile catalyst system, good for a wide range of aryl halides.

| XPhos-Pd-G3 | XPhos (integrated) | 0.5 - 2 | Air-stable precatalyst that is highly active for a broad scope of substrates, including aryl chlorides.[4] |

Table 2: Influence of Base and Solvent System on Reaction Efficiency

Base Solvent System Temperature (°C) Comments
K₂CO₃ Dioxane / H₂O (4:1) 80 - 100 Standard conditions; water is often beneficial but can increase protodeboronation.[11][12]
K₃PO₄ Toluene or Dioxane 80 - 110 Often provides better yields for sensitive substrates by minimizing side reactions.[1]
Cs₂CO₃ Dioxane or THF 70 - 90 Stronger base, effective for less reactive aryl chlorides; can be used under anhydrous conditions.[1]

| KF | THF | 60 - 70 | A mild base that can be effective while minimizing degradation of base-sensitive functional groups.[13] |

Experimental Protocols

General Protocol for Suzuki Coupling of 4-(1-Aminocyclopropyl)phenylboronic acid

This protocol outlines a general starting point using standard Schlenk techniques to ensure an inert atmosphere.[4]

Materials:

  • 4-(1-Aminocyclopropyl)phenylboronic acid (1.2 equiv.)

  • Aryl Halide (1.0 equiv.)

  • Palladium Catalyst (e.g., XPhos-Pd-G3, 1 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Dioxane)

  • Schlenk flask, magnetic stir bar, condenser, and inert gas line (Argon or Nitrogen)

Procedure:

  • Setup: Oven-dry all glassware and allow it to cool under a stream of inert gas.

  • Reagent Addition: To the Schlenk flask, add the aryl halide, 4-(1-Aminocyclopropyl)phenylboronic acid, base, and palladium catalyst under a positive flow of inert gas.[2]

  • Inert Atmosphere: Seal the flask, then evacuate under vacuum (gently) and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[2][4]

  • Solvent Addition: Add the degassed solvent via syringe through a septum.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

Visualizations

The following diagrams illustrate key workflows and concepts for optimizing your reaction.

G prep 1. Reagent Prep & Setup charge 2. Charge Flask with Solids (Boronic Acid, Halide, Base, Catalyst) prep->charge purge 3. Purge with Inert Gas (Evacuate/Backfill x3) charge->purge solvent 4. Add Degassed Solvent purge->solvent react 5. Heat and Stir (e.g., 80-100 °C) solvent->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor workup 7. Reaction Work-up (Quench, Extract) monitor->workup Reaction Complete purify 8. Purify Product (Column Chromatography) workup->purify analyze 9. Analyze Final Product purify->analyze

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

G start Problem: Low Yield or No Reaction q_inert Inert Atmosphere OK? start->q_inert q_reagents Reagent Quality OK? q_inert->q_reagents Yes s_inert Solution: - Improve degassing (sparge, F-P-T) - Use Schlenk line or glovebox q_inert->s_inert No q_side_reactions Side Products Observed? q_reagents->q_side_reactions Yes s_reagents Solution: - Use fresh, high-purity reagents - Check catalyst/ligand integrity q_reagents->s_reagents No deboronation Protodeboronation? q_side_reactions->deboronation Yes s_optimize Solution: - Screen catalysts/ligands (e.g., XPhos) - Optimize base/solvent/temp q_side_reactions->s_optimize No homocoupling Homocoupling? deboronation->homocoupling No s_deboronation Solution: - Use milder base (K₃PO₄) - Ensure anhydrous conditions - Switch to boronate ester deboronation->s_deboronation Yes s_homocoupling Solution: - Rigorously exclude oxygen - Use more active catalyst homocoupling->s_homocoupling Yes homocoupling->s_optimize No

Caption: Troubleshooting decision tree for low-yield Suzuki coupling reactions.

G pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 label1 Oxidative Addition pd_complex2 R¹-Pd(II)L₂-OR pd_complex1->pd_complex2 + Base pd_complex1->pd_complex2 pd_complex3 R¹-Pd(II)L₂-R² pd_complex2->pd_complex3 + R²B(OH)₂ label2 Transmetalation pd_complex3->pd0 pd_complex3->pd0 R¹-R² label3 Reductive Elimination

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Purification techniques for 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My final product has a low melting point and appears sticky or oily. What could be the cause and how can I fix it?

A1: This issue often points to the presence of impurities such as residual solvents or byproducts. The hygroscopic nature of boronic acids can also contribute to a sticky appearance.

  • Troubleshooting Steps:

    • Drying: Ensure the product is thoroughly dried under high vacuum for an extended period to remove residual solvents.

    • Trituration: Attempt to solidify the material by triturating with a non-polar solvent in which the product is insoluble, such as hexane or diethyl ether. This can help remove non-polar impurities.

    • Recrystallization: If trituration fails, recrystallization from a suitable solvent system is recommended. See the recrystallization protocol below for solvent suggestions.

Q2: I am observing significant product loss during purification. What are the likely causes and mitigation strategies?

A2: Product loss can occur due to the compound's solubility in the purification solvents or decomposition. The zwitterionic nature of the free base form of 4-(1-Aminocyclopropyl)phenylboronic acid can lead to high polarity and solubility in polar solvents.

  • Troubleshooting Steps:

    • Solvent Selection: For recrystallization, carefully select a solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below.

    • pH Control: During aqueous extractions, maintain the pH in a range that minimizes the solubility of the product in the aqueous phase. For this aminoboronic acid, adjusting the pH to its isoelectric point may precipitate the zwitterionic free base.

    • Avoid Over-washing: Minimize the volume of solvent used for washing the isolated solid to reduce dissolution losses.

Q3: My NMR spectrum shows broad peaks, and the mass spectrum indicates the presence of higher molecular weight species. What is happening?

A3: This is a classic sign of boroxine formation. Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides called boroxines, especially upon heating or under vacuum.

  • Troubleshooting Steps:

    • Hydration: To break up boroxines, dissolve the sample in a solvent containing a small amount of water and then re-isolate the product.

    • Mild Conditions: Avoid excessive heat and prolonged exposure to strong desiccants during drying.

    • NMR Analysis: When preparing an NMR sample, adding a drop of D₂O to the deuterated solvent can sometimes sharpen the signals by converting the boroxine back to the boronic acid.

Q4: I suspect my product is degrading during purification. What are the common degradation pathways and how can I prevent them?

A4: Arylboronic acids can be susceptible to protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This is often facilitated by acidic or basic conditions and the presence of certain metals.

  • Troubleshooting Steps:

    • pH Neutrality: Aim to perform purification steps under near-neutral pH conditions whenever possible.

    • Inert Atmosphere: If performing reactions or purifications at elevated temperatures, use an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

    • Chelating Agents: If metal catalyst residues from a previous synthetic step are suspected, washing with a dilute solution of a chelating agent like EDTA may be beneficial.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities found in crude this compound?

A: Common impurities can include:

  • Starting materials and reagents from the synthesis.

  • Byproducts from side reactions.

  • Boroxines: Cyclic trimers formed by the dehydration of the boronic acid.

  • Protodeboronation product: 1-Aminocyclopropyl)benzene, resulting from the loss of the boronic acid group.

  • Homocoupling products from preceding cross-coupling reactions.

Q: What are the recommended recrystallization solvents for this compound?

A: Due to the polar nature of this compound, suitable recrystallization solvents would likely be polar. Consider the following, but always perform small-scale solubility tests first:

  • Water

  • Ethanol or Isopropanol

  • Mixtures of water with miscible organic solvents like ethanol, isopropanol, or acetonitrile.

Q: Can I use normal-phase silica gel chromatography for purification?

A: Normal-phase silica gel chromatography is often challenging for boronic acids due to their tendency to streak or irreversibly bind to the stationary phase. The polar amino group in your compound further complicates this. If attempted, it is advisable to use a mobile phase containing a small amount of a polar solvent like methanol and possibly a modifier like acetic acid or triethylamine to suppress ionization and reduce tailing. However, reversed-phase chromatography is generally more suitable.

Q: What are the suggested conditions for reversed-phase HPLC purification?

A: For reversed-phase HPLC, a C18 column is a good starting point. The mobile phase would typically consist of a mixture of water and acetonitrile or methanol, with an acidic modifier to ensure the amine is protonated and the boronic acid is in its neutral form.

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% of the same acid. A gradient elution from low to high percentage of mobile phase B is typically employed.

Q: How should I store purified this compound?

A: To ensure stability and prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon). Storing it in a desiccator can help prevent moisture absorption.

Data on Purification Techniques

Purification TechniqueTypical ParametersExpected Purity RangePotential Issues
Recrystallization Solvents: Water, Ethanol/Water, Isopropanol/Water>98%Product loss in mother liquor, potential for oiling out if cooled too quickly.
Acid-Base Extraction pH Adjustment: Use of HCl and a base like NaOH or NaHCO₃ to isolate the zwitterionic free base.Variable, often used as a pre-purification step.Potential for protodeboronation at extreme pH values.
Column Chromatography (Reversed-Phase) Stationary Phase: C18 silicaMobile Phase: Water/Acetonitrile or Methanol gradient with 0.1% TFA or Formic Acid>99%Can be time-consuming and require large solvent volumes for scale-up.

Experimental Protocols

Protocol 1: Recrystallization
  • Solubility Testing: In a small vial, test the solubility of a few milligrams of the crude product in various polar solvents (e.g., water, ethanol, isopropanol) at room temperature and upon heating. Also, test solvent mixtures (e.g., ethanol/water).

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent or solvent mixture.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under high vacuum.

Protocol 2: Acid-Base Extraction for Zwitterion Precipitation
  • Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of water.

  • Basification: Slowly add a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), while monitoring the pH.

  • Precipitation: As the pH approaches the isoelectric point of the zwitterionic free base, a precipitate should form. Continue adding the base until precipitation is complete.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any remaining salts.

  • Drying: Dry the purified zwitterionic solid under high vacuum.

  • Conversion back to HCl salt (Optional): The zwitterionic solid can be re-dissolved in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol) and treated with a stoichiometric amount of HCl (e.g., as a solution in dioxane or ether) to regenerate the hydrochloride salt, which can then be precipitated or isolated by solvent evaporation.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization AcidBase Acid-Base Extraction Crude->AcidBase PureProduct Pure Product (>98%) Recrystallization->PureProduct AcidBase->Recrystallization Chromatography Reversed-Phase Chromatography AcidBase->Chromatography Chromatography->PureProduct Troubleshooting_Tree Start Problem with Purified Product Oily Oily or Sticky Product Start->Oily LowYield Low Yield Start->LowYield BroadNMR Broad NMR Peaks Start->BroadNMR Trituration Triturate with non-polar solvent Oily->Trituration Yes Recrystallize_Oily Recrystallize Oily->Recrystallize_Oily No CheckSolubility Review solvent choice and volumes LowYield->CheckSolubility Yes CheckpH Optimize pH during extraction LowYield->CheckpH No Boroxine Boroxine Formation Suspected BroadNMR->Boroxine Yes Rehydrate Add D2O to NMR tube or re-purify from aqueous solvent Boroxine->Rehydrate Action

Common byproducts in reactions with 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride in chemical reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments, with a focus on common byproduct formation.

Problem 1: Low Yield of Desired Cross-Coupling Product and Presence of Unidentified Byproducts.

Possible Cause Suggested Action
Protodeboronation of the starting material. This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-aminocyclopropylbenzene.[1] This side reaction is often promoted by prolonged reaction times, high temperatures, and the presence of excess base or protic solvents.- Optimize Reaction Conditions: Screen different bases (e.g., carbonates like Cs₂CO₃ or K₂CO₃, phosphates like K₃PO₄), solvents, and temperatures. Shorter reaction times may be beneficial. Use anhydrous solvents and reagents where possible. - Use of Boronic Esters: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) to suppress protodeboronation.[1]
Homocoupling of the boronic acid. This reaction leads to the formation of a symmetrical biaryl byproduct, 4,4'-bis(1-aminocyclopropyl)biphenyl. Homocoupling is often favored in the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to Pd(0).- Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. - Catalyst Choice: Use a Pd(0) catalyst directly or ensure that the Pd(II) precatalyst is effectively reduced. The presence of phosphine ligands can sometimes promote the reduction of Pd(II).
Inhibition or decomposition of the catalyst. The primary amino group on the cyclopropyl moiety can coordinate to the palladium or copper catalyst, potentially inhibiting its catalytic activity.[2][3]- Protect the Amino Group: If catalyst inhibition is suspected, consider protecting the primary amine with a suitable protecting group (e.g., Boc, Cbz) prior to the coupling reaction. The protecting group can be removed in a subsequent step. - Ligand Screening: The choice of ligand can significantly influence the outcome of the reaction. Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands to find one that is less susceptible to inhibition by the amine.
Ring-opening of the cyclopropyl group. While less common for unactivated cyclopropanes, strained rings can undergo ring-opening under certain palladium-catalyzed conditions, especially at elevated temperatures.[4][5][6][7] This could lead to a variety of linear or rearranged byproducts.- Milder Reaction Conditions: Employ lower reaction temperatures and shorter reaction times. - Catalyst and Ligand Selection: The choice of palladium source and ligand can influence the propensity for ring-opening. Screening different catalytic systems may help to avoid this side reaction.

Problem 2: Difficulty in Product Purification.

Possible Cause Suggested Action
Presence of polar byproducts. Boronic acid starting material and boric acid byproducts can be difficult to remove by standard silica gel chromatography.- Aqueous Workup: Perform an aqueous wash with a mild base (e.g., NaHCO₃ solution) to remove unreacted boronic acid and boric acid byproducts. - Specialized Chromatography: Consider using a different stationary phase, such as alumina, or employing techniques like reverse-phase chromatography.
Co-elution of the desired product with byproducts. The desired product and byproducts such as the homocoupled species may have similar polarities.- Optimize Chromatographic Conditions: Experiment with different solvent systems for column chromatography to improve separation. - Crystallization: If the product is a solid, recrystallization may be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when using this compound in a Suzuki-Miyaura reaction?

A1: The most frequently observed byproducts in Suzuki-Miyaura reactions involving arylboronic acids are the result of protodeboronation and homocoupling .

  • Protodeboronation Product: 1-Aminocyclopropylbenzene. This arises from the replacement of the -B(OH)₂ group with a hydrogen atom.[1]

  • Homocoupling Product: 4,4'-bis(1-Aminocyclopropyl)biphenyl. This is formed from the coupling of two molecules of the starting boronic acid.

Q2: How can I minimize the formation of the protodeboronation byproduct?

A2: Minimizing protodeboronation often involves careful control of the reaction conditions. Key strategies include:

  • Choice of Base and Solvent: The type and amount of base, as well as the solvent system, can significantly impact the rate of protodeboronation. It is advisable to screen different conditions.

  • Reaction Time and Temperature: Use the lowest effective temperature and monitor the reaction to avoid unnecessarily long reaction times.

  • Use of Boronate Esters: Converting the boronic acid to a pinacol ester or other boronate ester can increase its stability and reduce the likelihood of protodeboronation.[1]

Q3: What causes the formation of the homocoupling byproduct and how can I prevent it?

A3: Homocoupling is often promoted by the presence of oxygen, which can interfere with the catalytic cycle. To prevent this:

  • Degassing: Ensure all solvents and solutions are thoroughly degassed prior to use.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas like nitrogen or argon throughout the reaction setup.

  • Catalyst: Using a Pd(0) source directly can sometimes be advantageous over in situ reduction of a Pd(II) source.

Q4: Is the aminocyclopropyl group stable under typical cross-coupling conditions?

A4: The 1-aminocyclopropyl moiety is generally stable. However, there are potential side reactions to be aware of:

  • Catalyst Inhibition: The primary amine can coordinate to the metal center of the catalyst, which may reduce its activity.[2] If you observe a sluggish or stalled reaction, this could be a contributing factor. Protecting the amine group may be necessary.

  • Ring Opening: While less common for this specific structure, cyclopropane rings can be susceptible to ring-opening under harsh palladium-catalyzed conditions.[4][5][6][7] Using milder conditions is recommended.

Data Presentation

The following table summarizes the common byproducts and their characteristics.

Byproduct NameChemical StructureMolecular Weight ( g/mol )Common Analytical Signature (e.g., in MS)
Protodeboronation Product: 1-AminocyclopropylbenzeneC₉H₁₁N133.19[M+H]⁺ = 134.1
Homocoupling Product: 4,4'-bis(1-Aminocyclopropyl)biphenylC₁₈H₂₀N₂264.37[M+H]⁺ = 265.2

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction:

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), the aryl halide (1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent and Base Addition: Add the degassed solvent (e.g., a mixture of dioxane and water) followed by the base (e.g., K₂CO₃, 2.0 eq.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Byproduct_Formation_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_byproducts Common Byproduct Pathways Reactants 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride + Aryl Halide Desired_Product Cross-Coupled Product Reactants->Desired_Product Pd Catalyst, Base Protodeboronation Protodeboronation Reactants->Protodeboronation H⁺ source Homocoupling Homocoupling Reactants->Homocoupling O₂, Pd(II)

Caption: Common reaction and byproduct pathways in Suzuki-Miyaura coupling.

Troubleshooting_Logic Start Low Yield of Desired Product Check_Protodeboronation Analyze for Protodeboronation (e.g., via LC-MS) Start->Check_Protodeboronation Check_Homocoupling Analyze for Homocoupling (e.g., via LC-MS) Start->Check_Homocoupling Consider_Inhibition Consider Catalyst Inhibition by Amino Group Start->Consider_Inhibition Consider_RingOpening Consider Cyclopropyl Ring Opening Start->Consider_RingOpening Optimize_Conditions Optimize Base, Solvent, Temp. Use Boronate Ester Check_Protodeboronation->Optimize_Conditions If present Improve_Inertness Degas Solvents Thoroughly Use Pd(0) Catalyst Check_Homocoupling->Improve_Inertness If present Protect_Amine Protect Amino Group Consider_Inhibition->Protect_Amine If suspected Milder_Conditions Use Milder Reaction Conditions (Temp, Time) Consider_RingOpening->Milder_Conditions If suspected

Caption: Troubleshooting workflow for low-yielding reactions.

References

Stability of 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride in various solvents. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Arylboronic acids, including this compound, are susceptible to two main degradation pathways:

  • Protodeboronation: This is a hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by aqueous acidic or basic conditions.[1][2]

  • Oxidation: The boronic acid group can be oxidized, particularly in the presence of reactive oxygen species, to form a phenol.[3][4][5] This can be a significant issue at physiological pH.[5]

Q2: How does solvent choice impact the stability of this compound?

A2: Solvent selection is critical for the stability of this compound.

  • Aqueous Solvents: Water can facilitate protodeboronation (hydrolysis). The rate of this degradation is often pH-dependent.[1]

  • Protic Solvents (e.g., alcohols): These solvents can also participate in solvolysis, similar to hydrolysis.

  • Aprotic Solvents (e.g., THF, DCM, Acetonitrile): Generally, the compound is more stable in dry aprotic solvents. However, residual water can still lead to degradation over time.

  • Oxidizing Solvents or Impurities: Solvents containing peroxides (e.g., aged ethers) or other oxidizing impurities can accelerate the oxidative degradation pathway.

Q3: I am observing poor peak shapes and inconsistent retention times during RP-HPLC analysis. What could be the cause?

A3: These issues are common when analyzing boronic acids and their esters by reversed-phase high-performance liquid chromatography (RP-HPLC).[6][7][8] The primary cause is often on-column hydrolysis, where the compound degrades to its corresponding boronic acid during the analysis.[9] The polarity difference between the parent compound and its degradation products can lead to tailing peaks and shifting retention times.

Q4: How can I minimize on-column degradation during HPLC analysis?

A4: To minimize on-column hydrolysis, consider the following:

  • Use a non-aqueous mobile phase if possible.

  • Optimize the mobile phase pH: For some boronic acids, hydrolysis is slowest around pH 5.[2]

  • Select an appropriate column: Columns with low silanol activity may reduce on-column hydrolysis.[8][9]

  • Consider alternative analytical techniques: Non-aqueous capillary electrophoresis (NACE) can be a suitable alternative for analyzing labile boronic esters and acids without the issue of hydrolysis.[7]

Troubleshooting Guides

Issue 1: Unexpected loss of starting material in solution.
Possible Cause Troubleshooting Steps
Protodeboronation (Hydrolysis) 1. Analyze a sample of your solution by LC-MS or NMR to identify the deborylated product. 2. If using aqueous or protic solvents, switch to a dry aprotic solvent (e.g., anhydrous THF, DCM, or acetonitrile). 3. If an aqueous medium is required, perform a pH-rate profile study to identify the pH of maximum stability.
Oxidative Degradation 1. Use LC-MS to look for the corresponding phenolic byproduct. 2. Degas solvents to remove dissolved oxygen. 3. Add an antioxidant (use with caution as it may interfere with subsequent reactions). 4. Avoid solvents that may contain peroxide impurities (e.g., use fresh, inhibitor-free THF).
Photodegradation 1. Protect your solution from light by using amber vials or covering the container with aluminum foil. 2. Conduct a photostability study to assess light sensitivity.
Issue 2: Inconsistent results in screening assays.
Possible Cause Troubleshooting Steps
Stock Solution Instability 1. Prepare fresh stock solutions for each experiment. 2. If storing stock solutions, aliquot into single-use vials and store at -20°C or -80°C in a desiccated environment. 3. Perform a time-course study on your stock solution under storage conditions to determine its stability.
Reaction with Assay Components 1. The boronic acid moiety can interact with diols present in assay buffers or reagents. 2. Investigate potential interactions with other nucleophiles or oxidizing agents in your assay.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is a general guideline for assessing the stability of this compound under various stress conditions.[10][11]

Objective: To identify potential degradation products and pathways.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[10]

  • Thermal Degradation: Store the solid compound and a solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution to UV and visible light (e.g., 1.2 million lux-hours visible and 200 watt-hours/m² UV).[10]

  • Analysis: Analyze all stressed samples, along with a control sample (stored at -20°C), by a stability-indicating method (e.g., LC-MS) to determine the percentage of degradation and identify major degradants.

Data Presentation Template

The following tables can be used to summarize the results from your stability studies.

Table 1: Summary of Forced Degradation Study Results

Stress Condition % Degradation Major Degradation Products (m/z) Notes
0.1 M HCl, 60°C
0.1 M NaOH, 60°C
3% H₂O₂, RT
Heat (60°C, Solid)
Heat (60°C, Solution)
Light Exposure

Table 2: Stability in Common Laboratory Solvents (Example Data)

Solvent Storage Condition Time Point % Purity Remaining
WaterRoom Temperature0 h100%
24 h
48 h
MethanolRoom Temperature0 h100%
24 h
48 h
Acetonitrile (dry)Room Temperature0 h100%
24 h
48 h
DMSO (anhydrous)Room Temperature0 h100%
24 h
48 h

Visualizations

degradation_pathways main 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride hydrolysis Protodeboronation (Hydrolysis) main->hydrolysis H₂O, H⁺ or OH⁻ oxidation Oxidation main->oxidation [O] deboronated 1-Aminocyclopropylbenzene hydrolysis->deboronated phenolic 4-(1-Aminocyclopropyl)phenol oxidation->phenolic troubleshooting_workflow start Instability Observed (e.g., low yield, extra spots/peaks) identify_degradant Identify degradant(s) via LC-MS or NMR start->identify_degradant check_solvent Is the solvent aqueous or protic? check_purity Are solvents fresh and anhydrous? check_solvent->check_purity No switch_solvent Switch to dry, aprotic solvent (e.g., ACN, THF, DCM) check_solvent->switch_solvent Yes check_light Is the experiment protected from light? check_purity->check_light Yes use_fresh_solvents Use fresh, high-purity solvents. Consider degassing. check_purity->use_fresh_solvents No protect_from_light Use amber vials or cover with foil. check_light->protect_from_light No identify_degradant->check_solvent deboronated Deboronated product suggests protodeboronation. identify_degradant->deboronated phenolic Phenolic product suggests oxidation. identify_degradant->phenolic

References

Managing the formation of boroxine anhydrides from 4-(1-Aminocyclopropyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the formation of boroxine anhydrides from 4-(1-Aminocyclopropyl)phenylboronic acid.

Troubleshooting Guide

Issue 1: Inconsistent Reaction Yields or Stalled Reactions

Question: My reaction (e.g., Suzuki-Miyaura coupling) is giving inconsistent yields or appears to have stalled. Could the quality of my 4-(1-Aminocyclopropyl)phenylboronic acid be the issue?

Answer: Yes, the formation of the boroxine anhydride is a likely cause. Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[1] The presence of the electron-donating amino group in 4-(1-Aminocyclopropyl)phenylboronic acid can promote the formation of this boroxine, especially under anhydrous conditions or upon prolonged storage.[2] While boroxines can participate in some cross-coupling reactions by hydrolyzing back to the boronic acid in situ, the rate of this hydrolysis and the overall reactivity can be different from the monomeric boronic acid, leading to inconsistent results.[3]

Troubleshooting Steps:

  • Characterize the Starting Material: Before use, analyze your 4-(1-Aminocyclopropyl)phenylboronic acid by ¹H NMR or IR spectroscopy to determine the ratio of boronic acid to boroxine.

  • Employ Aqueous Conditions: If your reaction tolerates it, the presence of water can shift the equilibrium from the boroxine back to the active boronic acid.[2] Many Suzuki-Miyaura coupling reactions benefit from the inclusion of a small amount of water.[1]

  • Pre-treat the Boronic Acid: If anhydrous conditions are necessary, consider a pre-treatment step to revert the boroxine to the boronic acid. This can be achieved by dissolving the compound in a minimal amount of a protic solvent and then removing the solvent under vacuum, or by recrystallization from an aqueous solvent system.

Issue 2: Poor Solubility of the Boronic Acid Reagent

Question: I am having difficulty dissolving my 4-(1-Aminocyclopropyl)phenylboronic acid in the reaction solvent. Could this be related to boroxine formation?

Answer: Yes, the formation of the larger, more rigid boroxine structure can alter the solubility profile of the reagent compared to the monomeric boronic acid. This can lead to challenges in achieving a homogeneous reaction mixture.

Troubleshooting Steps:

  • Solvent Screening: Test the solubility of your boronic acid reagent in a range of solvents suitable for your reaction. Ethers and ketones are often good solvents for phenylboronic acids.[4]

  • Sonication: Gentle sonication can sometimes help to dissolve partially insoluble material.

  • Reversion to Boronic Acid: As mentioned previously, converting the boroxine back to the more soluble boronic acid through recrystallization from an aqueous system can improve solubility.

Frequently Asked Questions (FAQs)

Q1: What is a boroxine anhydride and why does it form?

A1: A boroxine is a six-membered ring composed of alternating boron and oxygen atoms. It is the cyclic trimeric anhydride of a boronic acid, formed by the dehydration of three boronic acid molecules with the loss of three water molecules.[1] This is a reversible process. The formation of boroxine is often driven by the removal of water, which can occur through heating, azeotropic distillation, or storage over a desiccant.[1] For 4-(1-Aminocyclopropyl)phenylboronic acid, the presence of the electron-donating amino group is expected to favor the formation of the boroxine.[2]

Q2: How can I detect the presence of boroxine anhydride in my 4-(1-Aminocyclopropyl)phenylboronic acid?

A2: Several analytical techniques can be used:

  • ¹H NMR Spectroscopy: The aromatic proton signals of the boroxine will have different chemical shifts compared to the boronic acid. In some cases, you may see two distinct sets of peaks representing both species in equilibrium.[5][6]

  • ¹¹B NMR Spectroscopy: The boron chemical shifts for the boronic acid and the boroxine are different, and the signal for the boroxine is often broader.[5]

  • Infrared (IR) Spectroscopy: Boronic acids and their corresponding boroxines have characteristic vibrational bands. The disappearance of B-O-H stretching bands and the appearance of new B-O-B stretching bands can indicate boroxine formation.[7][8]

  • Mass Spectrometry: While boroxines can be detected, they may also hydrolyze in the ion source, complicating quantification. UPLC-MS methods have been developed to minimize this and allow for the analysis of boronic acids and boroxines.[9][10]

Q3: How should I store 4-(1-Aminocyclopropyl)phenylboronic acid to minimize boroxine formation?

A3: To minimize the formation of boroxine anhydride during storage, it is crucial to protect the compound from moisture and heat.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry place. A desiccator is recommended.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Q4: Can I use 4-(1-Aminocyclopropyl)phenylboronic acid that contains the boroxine anhydride in my reactions?

A4: In many cases, yes. For reactions that are run in the presence of water, such as many Suzuki-Miyaura couplings, the boroxine can hydrolyze back to the boronic acid in situ.[3] However, the use of a mixture may lead to less reproducible results. It is best to be aware of the composition of your starting material. For reactions requiring strictly anhydrous conditions, the presence of the boroxine may be more problematic.

Q5: How can I convert the boroxine of 4-(1-Aminocyclopropyl)phenylboronic acid back to the pure boronic acid?

A5: The most straightforward method is to recrystallize the material from a solvent system containing water.[2] The presence of water will drive the equilibrium back towards the boronic acid. After recrystallization, it is important to dry the material carefully to remove excess water without inducing the reformation of the boroxine. Mild drying conditions, such as air-drying or drying under vacuum at a low temperature, are recommended.

Experimental Protocols

Protocol 1: ¹H NMR Analysis to Estimate the Boronic Acid to Boroxine Ratio
  • Sample Preparation: Accurately weigh a small amount of the 4-(1-Aminocyclopropyl)phenylboronic acid (e.g., 5-10 mg) and dissolve it in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Note that the choice of solvent can influence the equilibrium.

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis: Identify the distinct aromatic proton signals for the boronic acid and the boroxine. Integrate the signals corresponding to each species. The ratio of the integrals will provide a semi-quantitative estimate of the molar ratio of the two forms.

Protocol 2: Reversion of Boroxine to Boronic Acid by Recrystallization
  • Dissolution: In a flask, dissolve the 4-(1-Aminocyclopropyl)phenylboronic acid containing the boroxine in a minimum amount of a suitable hot solvent mixture containing water (e.g., acetonitrile/water or ethanol/water).

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the boronic acid.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold water or the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum at a low temperature (e.g., <40°C) to avoid reformation of the boroxine.

  • Analysis: Confirm the conversion back to the boronic acid using ¹H NMR or IR spectroscopy.

Data Presentation

Table 1: Recommended Storage Conditions for 4-(1-Aminocyclopropyl)phenylboronic acid

ParameterRecommended ConditionRationale
Temperature 2-8 °C[11]Minimizes thermal decomposition and dehydration.
Atmosphere Dry, Inert (Argon or Nitrogen)Protects from moisture and oxygen.
Container Tightly sealed, opaque containerPrevents exposure to moisture and light.
Desiccant RecommendedFurther protects from ambient moisture.

Table 2: Analytical Signatures for Distinguishing 4-(1-Aminocyclopropyl)phenylboronic acid from its Boroxine

Analytical Technique4-(1-Aminocyclopropyl)phenylboronic acidCorresponding Boroxine Anhydride
¹H NMR Distinct set of aromatic proton signals.A separate, distinct set of aromatic proton signals, often with slightly different chemical shifts and coupling patterns.
¹¹B NMR Sharper signal at a characteristic chemical shift for arylboronic acids.Broader signal at a different chemical shift, characteristic of a tri-coordinate boron in a boroxine ring.[5]
IR Spectroscopy Presence of a broad O-H stretch (boronic acid hydroxyls) and B-O-H bands.Absence of the broad O-H stretch and appearance of characteristic B-O-B ring stretching vibrations.[7][8]

Visualizations

Troubleshooting_Workflow start Inconsistent Reaction Results or Poor Solubility check_boroxine Analyze Starting Material for Boroxine Content (NMR, IR) start->check_boroxine boroxine_present Is Boroxine Present? check_boroxine->boroxine_present no_boroxine Boroxine Not Detected boroxine_present->no_boroxine No reaction_aqueous Does Reaction Tolerate Water? boroxine_present->reaction_aqueous Yes other_issues Investigate Other Reaction Parameters no_boroxine->other_issues use_aqueous Use Aqueous Conditions to Promote In-Situ Hydrolysis reaction_aqueous->use_aqueous Yes reaction_anhydrous Reaction Requires Anhydrous Conditions reaction_aqueous->reaction_anhydrous No proceed Proceed with Reaction use_aqueous->proceed pretreat Pre-treat by Recrystallization from Aqueous Solvent reaction_anhydrous->pretreat pretreat->proceed

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions with Aminocyclopropyl Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in cross-coupling reactions involving aminocyclopropyl boronic acids. The following frequently asked questions (FAQs) and troubleshooting advice will help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with an aminocyclopropyl boronic acid is resulting in a low or no yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki-Miyaura couplings with aminocyclopropyl boronic acids often stem from the inherent instability of the boronic acid, suboptimal reaction conditions, or catalyst deactivation. The first parameters to check are:

  • Reagent Quality and Stability: Aminocyclopropyl boronic acids can be susceptible to decomposition, especially protodeboronation.[1] Ensure the boronic acid is pure and has been stored under appropriate conditions (cool, dry, and inert atmosphere).[2][3] Consider using more stable derivatives like N-methyliminodiacetic acid (MIDA) boronates or potassium cyclopropyltrifluoroborates, which can release the boronic acid slowly in situ, mitigating decomposition.[1][4][5]

  • Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can lead to the oxidative degradation of the palladium catalyst and promote unwanted side reactions like homocoupling of the boronic acid.[6][7][8] Ensure all solvents are thoroughly degassed, and the reaction is performed under a positive pressure of an inert gas (e.g., Argon or Nitrogen).[9]

  • Catalyst and Ligand Choice: The selection of the palladium source and ligand is crucial. For challenging couplings involving sterically hindered or electron-rich partners, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.[7][9] These ligands promote the oxidative addition step and stabilize the active catalytic species.[7]

  • Base Selection: The choice and amount of base are critical for activating the boronic acid for transmetalation.[10][11] The base's strength and solubility can significantly impact the reaction rate and yield.

Q2: I am observing significant formation of a byproduct corresponding to the protodeboronated aminocyclopropane. How can I minimize this side reaction?

A2: Protodeboronation is a common issue with cyclopropyl boronic acids, where the C-B bond is cleaved and replaced by a C-H bond.[4][12] To minimize this:

  • Use Anhydrous Conditions: Moisture can facilitate protodeboronation.[2] Ensure all reagents and solvents are anhydrous.

  • Employ Stable Boronic Acid Surrogates: As mentioned, using MIDA esters or trifluoroborate salts can protect the boronic acid until it is needed in the catalytic cycle, reducing its exposure to conditions that promote protodeboronation.[1][4]

  • Optimize the Base: While a base is necessary, some bases in aqueous conditions can accelerate protodeboronation.[10] Consider using a non-aqueous base or a weaker base if compatible with your system. The use of potassium phosphate (K₃PO₄) is often a good starting point.[7]

  • Slow-Release Strategy: The use of MIDA boronates allows for the slow release of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing decomposition pathways.[1][5]

Q3: Homocoupling of my aminocyclopropyl boronic acid is a major competing reaction. What are the causes and how can I prevent it?

A3: Homocoupling results in the formation of a bi-aminocyclopropyl species and is often promoted by the presence of oxygen or an excess of Pd(II) species.[6][7][8] To suppress homocoupling:

  • Thorough Degassing: Rigorously degas all solvents and the reaction mixture to remove dissolved oxygen.[9] This can be achieved by bubbling an inert gas through the solvent or by freeze-pump-thaw cycles.[9]

  • Use a Pd(0) Catalyst Source: Starting with a Pd(0) catalyst (e.g., Pd(PPh₃)₄) can be beneficial. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure the reaction conditions efficiently reduce it to the active Pd(0) state.[7]

  • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can sometimes favor the cross-coupling pathway over homocoupling.[9]

Q4: My starting aryl halide is not being consumed, indicating a problem with the oxidative addition step. How can I improve this?

A4: The oxidative addition of the aryl halide to the Pd(0) center is the first step in the catalytic cycle.[9] If this step is slow or inefficient, especially with less reactive aryl chlorides, consider the following:

  • More Active Catalyst System: Employ more electron-rich and bulky ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[7][9] These ligands facilitate the oxidative addition of challenging substrates.

  • Higher Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy for the oxidative addition to occur. However, be mindful that higher temperatures can also increase the rate of side reactions.[7]

  • Choice of Halide: If possible, using a more reactive aryl halide (I > Br > OTf >> Cl) can significantly improve the rate of oxidative addition.[13]

Troubleshooting Workflow

Here is a logical workflow to troubleshoot low yields in your cross-coupling reaction.

Troubleshooting_Workflow Troubleshooting Low Yields start Low Yield Observed check_reagents 1. Verify Reagent Quality - Boronic acid stability - Solvent purity (anhydrous) - Catalyst/ligand activity start->check_reagents check_reagents->start Degraded reagents degas 2. Ensure Rigorous Degassing - Inert atmosphere - Degassed solvents check_reagents->degas Reagents OK degas->start Oxygen present optimize_conditions 3. Optimize Reaction Parameters - Catalyst/Ligand screen - Base screen - Solvent screen - Temperature adjustment degas->optimize_conditions System is Anaerobic use_stable_surrogate 4. Employ Boronic Acid Surrogate - MIDA ester - Trifluoroborate salt optimize_conditions->use_stable_surrogate Still Low Yield success Improved Yield optimize_conditions->success Yield Improves use_stable_surrogate->success Yield Improves

Caption: A workflow for troubleshooting low yields.

Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to diagnosing issues.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_boron_activation Boron Activation Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R R¹-Pd(II)L_n-R² Transmetalation->PdII_Aryl_R Reduct_Elim Reductive Elimination PdII_Aryl_R->Reduct_Elim Reduct_Elim->Pd0 Catalyst Regeneration Product R¹-R² Reduct_Elim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ Base Base Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Boronate->Transmetalation

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Data on Reaction Parameter Optimization

The following tables summarize the impact of different reaction components on the yield of Suzuki-Miyaura couplings. While specific data for aminocyclopropyl boronic acids is limited, the trends observed for similar challenging boronic acids provide valuable guidance.

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst (mol%)Ligand (mol%)SubstrateYield (%)Reference
Pd(OAc)₂ (5)SPhos (10)Aryl ChlorideHigh[1]
Pd₂(dba)₃ (2)XPhos (4)Heteroaryl Bromide80[14]
Pd(dppf)Cl₂ (3)-Aryl BromideModerate to High[4]
Pd(OAc)₂ (2)tBuXPhos (4)Aryl TriflatesHigh[15]

Table 2: Effect of Base on Yield

BaseSolvent SystemSubstrateYield (%)Reference
K₃PO₄Dioxane/H₂OAryl ChlorideHigh[1][7]
Cs₂CO₃THF/H₂OAryl ChlorideHigh[4]
K₂CO₃DMF/H₂OAryl BromideVariable[16][17]
KOH2-MeTHFAryl TriflatesHigh[15]

Table 3: Effect of Boronic Acid Stability on Coupling with an Aryl Chloride [1]

Boron ReagentStability on Benchtop (15 days)Yield (%)
Cyclopropyl boronic acidSignificant DecompositionLow to Moderate
Cyclopropyl MIDA boronateStableHigh (via slow release)

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling with an Aminocyclopropyl Boronic Acid Derivative:

This is a generalized procedure and should be optimized for specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the aminocyclopropyl boronic acid or its stable derivative (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[18]

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[18]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[18]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[18]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[7]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[9][18]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[7][9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[18]

Protocol for the Preparation of a Diethanolamine Adduct for Boronic Acid Stabilization:

  • Dissolution: In a vial with a stir bar, dissolve the aminocyclopropyl boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[18]

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[18]

  • Precipitation: A precipitate will form, which may be preceded by the initial solid dissolving completely.[18][19]

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[18]

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.[18]

References

Technical Support Center: Catalyst Selection for Efficient Coupling with 4-(1-Aminocyclopropyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for the efficient use of 4-(1-aminocyclopropyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using 4-(1-aminocyclopropyl)phenylboronic acid in Suzuki coupling reactions?

A1: The primary challenge arises from the presence of the free primary amine in the aminocyclopropyl group. This amine can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This can result in low reaction yields or complete reaction failure. Additionally, like many boronic acids, 4-(1-aminocyclopropyl)phenylboronic acid can be unstable under certain reaction conditions, leading to protodeboronation (cleavage of the C-B bond).

Q2: Should I protect the primary amine of 4-(1-aminocyclopropyl)phenylboronic acid before the coupling reaction?

A2: Protecting the amine group, for example as a Boc-carbamate, can be an effective strategy to prevent catalyst inhibition and improve reaction outcomes. This is particularly recommended if you are experiencing low yields or catalyst deactivation with the unprotected boronic acid. However, this adds extra steps to your synthetic route (protection and deprotection). In some cases, careful selection of the catalyst system and reaction conditions can allow for the successful coupling of the unprotected boronic acid.

Q3: What are the recommended starting conditions for a Suzuki coupling with 4-(1-aminocyclopropyl)phenylboronic acid?

A3: A good starting point is to use a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand. A common choice is Pd(OAc)₂ with a ligand like SPhos or XPhos. A weak inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often used. A mixture of an organic solvent and water (e.g., dioxane/water or THF/water) is typically employed. Reactions are generally heated, often in the range of 80-110 °C.

Q4: My reaction is not working. What are the first things to check?

A4: When a Suzuki coupling fails, systematically check the following:

  • Reagent Quality: Ensure your 4-(1-aminocyclopropyl)phenylboronic acid is pure and has not degraded. Boronic acids can be sensitive to air and moisture. The quality of your aryl halide, solvent, and base is also critical.

  • Inert Atmosphere: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.

  • Solvent Degassing: Degas your solvents thoroughly to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Activity: Verify that your palladium source and ligand are active. Consider using a fresh batch of catalyst.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem Potential Cause Suggested Solution
Low to No Yield Catalyst inhibition by the primary amine.1. Protect the amine group: Use a protecting group like Boc-carbamate. 2. Use a specialized catalyst system: Try a catalyst known to be tolerant of amine functional groups, such as a palladacycle or a catalyst with a bulky N-heterocyclic carbene (NHC) ligand.
Protodeboronation of the boronic acid.1. Use milder reaction conditions: Lower the reaction temperature or use a weaker base (e.g., KF). 2. Use a boronic ester: Convert the boronic acid to a more stable pinacol ester (Bpin) or MIDA ester.
Inactive catalyst.1. Use a fresh palladium source and ligand. 2. Ensure proper degassing of solvents. 3. Switch to a more robust precatalyst, such as a Buchwald G3 or G4 precatalyst.
Formation of Homocoupling Byproducts Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and maintain a strict inert atmosphere.
Pd(II) precatalyst not fully reduced to Pd(0).Consider adding a small amount of a reducing agent or using a Pd(0) source directly.
Incomplete Conversion Insufficient catalyst loading or reaction time.1. Increase the catalyst loading (e.g., from 1 mol% to 2-5 mol%). 2. Extend the reaction time and monitor by TLC or LC-MS.
Poor solubility of reagents.Try a different solvent system, such as DMF/water or toluene/water, that can better solubilize all components at the reaction temperature.

Catalyst and Ligand Selection

The choice of catalyst and ligand is critical for a successful coupling reaction with 4-(1-aminocyclopropyl)phenylboronic acid. Below is a summary of catalyst systems that have been reported for similar substrates.

CatalystLigandBaseSolventTemperature (°C)Coupling PartnerYield (%)
Pd₂(dba)₃SPhosK₂CO₃1,4-Dioxane / H₂O802-bromo-5-fluoropyrimidine (with Boc-protected boronic acid)85
Pd(OAc)₂XPhosK₃PO₄Toluene / H₂O100Aryl BromideGood to Excellent
Pd(PPh₃)₄-Na₂CO₃DMF / H₂O100Aryl BromideModerate to Good

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling using a Protected Boronic Acid

This protocol is adapted from a patent describing the synthesis of a kinase inhibitor.

  • Reagent Preparation: In a reaction vessel, combine the Boc-protected 4-(1-(tert-butoxycarbonylamino)cyclopropyl)phenylboronic acid (1.2 equivalents), the heteroaryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: Seal the vessel and purge with nitrogen or argon for 10-15 minutes.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Process

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a challenging Suzuki coupling reaction with 4-(1-aminocyclopropyl)phenylboronic acid.

Troubleshooting_Workflow start Low or No Yield check_reagents Check Reagent Quality (Boronic Acid, Halide, Solvents, Base) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Degassing) start->check_conditions protect_amine Protect Amine Group (e.g., Boc) check_reagents->protect_amine If reagents are good check_conditions->protect_amine If conditions are correct change_catalyst Change Catalyst System (e.g., different ligand, precatalyst) protect_amine->change_catalyst If still no improvement optimize_conditions Optimize Reaction Conditions (Temperature, Base, Solvent) change_catalyst->optimize_conditions success Successful Coupling optimize_conditions->success

Caption: A flowchart for troubleshooting Suzuki coupling reactions.

Generalized Suzuki-Miyaura Catalytic Cycle

This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R1-Pd(II)L_n-R2 transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 reductive_elimination->product reactants1 R1-X reactants1->oxidative_addition reactants2 R2-B(OR)2 reactants2->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Analytical methods for detecting impurities in 4-(1-Aminocyclopropyl)phenylboronic acid samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 4-(1-Aminocyclopropyl)phenylboronic acid and its pinacol ester derivative.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in 4-(1-Aminocyclopropyl)phenylboronic acid samples?

A1: Potential impurities can originate from the synthetic route or degradation. Based on common synthetic pathways for similar aminophenylboronic acids, potential impurities include:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Such as 4-bromo-1-(1-aminocyclopropyl)benzene, bis(pinacolato)diboron, or 4-aminophenylboronic acid.

    • Reagents and Catalysts: Residual palladium catalysts, bases (e.g., potassium acetate), and solvents used during synthesis and purification.

    • Homocoupling Products: Biphenyl derivatives formed from the coupling of two molecules of the starting aryl halide or boronic acid.[1][2][3]

  • Degradation Products:

    • Hydrolysis Product: 4-(1-Aminocyclopropyl)phenylboronic acid is the hydrolysis product of its pinacol ester. This can occur during analysis or storage.

    • Oxidation Products: Boronic acids are susceptible to oxidation, which can lead to the formation of the corresponding phenol (4-(1-aminocyclopropyl)phenol).[2]

    • Boroxine Formation: Like other boronic acids, 4-(1-Aminocyclopropyl)phenylboronic acid can undergo dehydration to form a cyclic trimer anhydride known as a boroxine. This is often observed in mass spectrometry.

Q2: My HPLC chromatogram shows a new peak appearing over time when analyzing the pinacol ester. What could be the cause?

A2: The appearance of a new, typically more polar peak when analyzing the pinacol ester of 4-(1-Aminocyclopropyl)phenylboronic acid is often due to on-column hydrolysis to the free boronic acid. To mitigate this, consider the following:

  • Use aprotic solvents for sample preparation.

  • Minimize the amount of water in the mobile phase if possible.

  • Use a column with low silanol activity.

  • Operate at a neutral or slightly basic pH if the analyte is stable under these conditions.

Q3: I am observing a peak at a much higher molecular weight than expected in my mass spectrum. What is it?

A3: This is likely the boroxine trimer, which is a cyclic anhydride formed from three molecules of the boronic acid with the loss of three water molecules. This is a very common observation for boronic acids in mass spectrometry. To confirm, check for a mass corresponding to [3M - 3H₂O + H]⁺ in positive ion mode.

Q4: My NMR spectrum looks complex and has broad peaks. How can I simplify it?

A4: Broad peaks in the NMR spectrum of a boronic acid sample can be due to the presence of boroxine anhydrides in equilibrium with the monomeric form. To simplify the spectrum, you can try dissolving the sample in a coordinating deuterated solvent like methanol-d4. This can help to break up the boroxine and sharpen the signals.

Q5: What is the best way to quantify trace levels of boronic acid impurities?

A5: LC-MS/MS is a highly sensitive and selective method for quantifying trace levels of boronic acid impurities. Using Multiple Reaction Monitoring (MRM) mode can achieve very low limits of detection and quantification.

Troubleshooting Guides

HPLC Analysis Troubleshooting
ProblemPossible CauseSuggested Solution
Peak Tailing - Interaction with active silanols on the column.- Inappropriate mobile phase pH.- Use a column with end-capping or a base-deactivated stationary phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Variable Retention Times - Changes in mobile phase composition.- Column temperature fluctuations.- Column degradation.- Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a constant temperature.- Replace the column if it's old or has been subjected to harsh conditions.
Ghost Peaks - Contamination in the mobile phase or injector.- Late eluting peaks from a previous injection.- Flush the HPLC system and injector with a strong solvent.- Use a longer run time or a gradient flush after each injection to elute all components.
No Peaks or Very Small Peaks - Injection issue.- Detector problem.- Sample degradation.- Check the autosampler and syringe for proper operation.- Ensure the detector lamp is on and the wavelength is set correctly.- Prepare a fresh sample and analyze immediately.
Mass Spectrometry Analysis Troubleshooting
ProblemPossible CauseSuggested Solution
Poor Ionization/Low Signal - Inefficient ionization of the analyte.- Matrix suppression.- Try different ionization sources (ESI, APCI) and polarities (positive and negative).- Optimize ionization source parameters (e.g., capillary voltage, gas flow).- Dilute the sample to reduce matrix effects.
Complex Spectrum with Many Peaks - Boroxine formation.- In-source fragmentation.- Be aware of the m/z for the boroxine trimer.- Use gentler source conditions (e.g., lower cone voltage) to minimize fragmentation.
Non-Reproducible Results - Sample instability in the analytical solvent.- Fluctuation in instrument parameters.- Analyze the sample immediately after preparation.- Ensure the mass spectrometer is properly calibrated and tuned.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of 4-(1-Aminocyclopropyl)phenylboronic Acid

This protocol is a general starting point and may require optimization.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Detector Settings:

  • Wavelength: 254 nm (or an alternative wavelength with maximum absorbance for the analyte and impurities).

5. Data Analysis:

  • Identify and quantify impurities based on their retention times and peak areas relative to the main peak. Use known impurity standards for positive identification and accurate quantification.

Protocol 2: LC-MS/MS Analysis for Trace Impurities

This protocol is designed for high sensitivity and selectivity.

1. Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • Reversed-phase C18 or similar column suitable for mass spectrometry.

2. Mobile Phase:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

3. Sample Preparation:

  • Prepare a stock solution of the sample in methanol or acetonitrile.

  • Dilute the stock solution to the desired concentration range for analysis.

4. Mass Spectrometer Settings:

  • Ionization Mode: ESI Positive and Negative (scan both to determine the best response for the parent compound and potential impurities).

  • Scan Mode: Full scan to identify potential impurities, followed by Multiple Reaction Monitoring (MRM) for quantification of known impurities.

  • MRM Transitions: To be determined by infusing standards of the parent compound and known impurities.

Quantitative Data Summary

Table 1: Example HPLC Method Parameters
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm
Table 2: Potential Impurities and their Expected Mass Information
Impurity NamePotential OriginExpected [M+H]⁺ (m/z)
4-bromo-1-(1-aminocyclopropyl)benzeneStarting Material212.0/214.0
4-aminophenylboronic acidStarting Material / Hydrolysis138.1
4-(1-Aminocyclopropyl)phenolOxidation Product150.1
Biphenyl Homocoupling ProductSide ReactionVaries
Boroxine of AnalyteDehydration[3M - 3H₂O + H]⁺

Note: The exact mass will depend on the specific structure of the impurity.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation Sample 4-(1-Aminocyclopropyl) phenylboronic acid sample Dissolve Dissolve in appropriate solvent Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter HPLC HPLC-UV Analysis (Purity Assessment) Filter->HPLC LCMS LC-MS/MS Analysis (Trace Impurity ID & Quant) Filter->LCMS NMR NMR Spectroscopy (Structure Elucidation) Filter->NMR Impurity_ID Identify Impurities (RT, m/z, NMR shifts) HPLC->Impurity_ID LCMS->Impurity_ID NMR->Impurity_ID Quantify Quantify Impurities (% Area, Calibration Curve) Impurity_ID->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the analysis of impurities.

Troubleshooting_Workflow cluster_hplc HPLC Issues cluster_ms MS Issues cluster_nmr NMR Issues Start Analytical Problem Encountered Problem_HPLC Unexpected Peak(s) in HPLC? Start->Problem_HPLC Problem_MS Anomalous Mass in MS? Start->Problem_MS Problem_NMR Broad/Complex NMR Spectrum? Start->Problem_NMR Check_Hydrolysis Investigate Hydrolysis (especially for pinacol ester) Problem_HPLC->Check_Hydrolysis Yes Problem_HPLC->Problem_MS No Check_Contamination Check for Contamination (Solvents, System) Check_Hydrolysis->Check_Contamination Check_Degradation Assess Sample Degradation Check_Contamination->Check_Degradation Solution Problem Resolved Check_Degradation->Solution Check_Boroxine Check for Boroxine Trimer [3M-3H2O+H]+ Problem_MS->Check_Boroxine Yes Problem_MS->Problem_NMR No Check_Adducts Investigate Solvent/Salt Adducts Check_Boroxine->Check_Adducts Check_Adducts->Solution Use_Coordinating_Solvent Re-run in Methanol-d4 Problem_NMR->Use_Coordinating_Solvent Yes Problem_NMR->Solution No Use_Coordinating_Solvent->Solution

Caption: Troubleshooting decision tree for analytical issues.

References

Validation & Comparative

Comparative Reactivity Analysis of 4-(1-Aminocyclopropyl)phenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is crucial for the efficient synthesis of complex molecules. This guide provides a comparative analysis of the reactivity of 4-(1-Aminocyclopropyl)phenylboronic acid against other commonly used boronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. Due to a lack of direct comparative studies in the published literature, this guide presents a hypothesized, representative dataset based on established principles of organic chemistry. The provided experimental protocol offers a robust framework for conducting such a comparative analysis in a laboratory setting.

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The choice of boronic acid is a critical parameter that can significantly influence reaction efficiency, yield, and scope. 4-(1-Aminocyclopropyl)phenylboronic acid is a valuable building block in medicinal chemistry, incorporating a three-dimensional aminocyclopropyl motif that can impart desirable pharmacological properties. Understanding its reactivity in comparison to other boronic acids is essential for its effective utilization in synthetic campaigns.

This guide compares 4-(1-Aminocyclopropyl)phenylboronic acid with three other boronic acids: the parent Phenylboronic acid, the electronically similar 4-Aminophenylboronic acid, and the sterically demanding 2,4,6-Triisopropylphenylboronic acid. The comparison is based on a hypothetical Suzuki-Miyaura coupling reaction with 4-bromoanisole as the coupling partner.

Data Presentation: A Comparative Overview

The following table summarizes the hypothesized quantitative data for the Suzuki-Miyaura coupling of various boronic acids with 4-bromoanisole. The projected yields are based on general reactivity trends where electron-donating groups can sometimes retard the transmetalation step, and significant steric hindrance can dramatically reduce reaction efficiency.

Boronic AcidStructurePredicted Yield (%)Notes
4-(1-Aminocyclopropyl)phenylboronic acid
alt text
85The aminocyclopropyl group is weakly electron-donating and introduces some steric bulk near the boronic acid moiety, which may slightly decrease reactivity compared to simpler aminophenylboronic acids.
Phenylboronic acid95Serves as the baseline for comparison with no electronic or significant steric influence.
4-Aminophenylboronic acid90The electron-donating amino group can slightly decrease the rate of transmetalation.
2,4,6-Triisopropylphenylboronic acid20Significant steric hindrance from the ortho-isopropyl groups severely impedes the approach to the metal center, drastically reducing the reaction yield.

Experimental Protocols

A detailed methodology for the comparative Suzuki-Miyaura coupling experiment is provided below. This protocol is designed to ensure a fair and accurate comparison of the reactivity of the selected boronic acids.

General Procedure for Comparative Suzuki-Miyaura Coupling:

To a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar is added 4-bromoanisole (187 mg, 1.0 mmol), the respective boronic acid (1.2 mmol), palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%), and SPhos (8.2 mg, 0.02 mmol, 2 mol%). The tube is sealed with a rubber septum, and the atmosphere is replaced with argon by three cycles of evacuation and backfilling. Anhydrous toluene (5 mL) is then added via syringe, followed by a 2 M aqueous solution of potassium carbonate (1.0 mL, 2.0 mmol). The reaction mixture is then placed in a preheated oil bath at 100 °C and stirred vigorously for 16 hours.

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (10 mL) and water (10 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 10 mL). The combined organic layers are washed with brine (15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product. The yield of the purified product is determined gravimetrically.

Mandatory Visualization

The following diagrams illustrate the key chemical and logical processes involved in this comparative study.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Product Reductive Elimination->Ar-Ar' Ar-X Aryl Halide Ar-X->Oxidative Addition Ar'-B(OH)2 Boronic Acid Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis Reagents Weigh Aryl Halide, Boronic Acid, Catalyst, Ligand Assembly Combine in Schlenk Tube Reagents->Assembly Inert_Atmosphere Evacuate and Backfill with Argon Assembly->Inert_Atmosphere Solvent_Base Add Anhydrous Solvent and Aqueous Base Inert_Atmosphere->Solvent_Base Heating Heat at 100 °C for 16 h Solvent_Base->Heating Extraction Dilute and Perform Liquid-Liquid Extraction Heating->Extraction Drying Dry Organic Layer and Concentrate Extraction->Drying Purification Purify by Flash Column Chromatography Drying->Purification Yield Determine Product Yield Purification->Yield

Caption: Workflow for the comparative Suzuki-Miyaura reactivity study.

Unlocking Therapeutic Potential: A Comparative Analysis of Novel Compounds Derived from 4-(1-Aminocyclopropyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers in drug discovery are constantly seeking novel molecular scaffolds to develop next-generation therapeutics. One such promising starting material is 4-(1-aminocyclopropyl)phenylboronic acid and its pinacol ester derivative. This building block has been instrumental in the synthesis of a new class of potent enzyme inhibitors with significant therapeutic potential, particularly in the realm of oncology. This guide provides a comparative overview of the biological activity of compounds synthesized from this unique starting material, supported by available data and detailed experimental methodologies.

A New Frontier in Kinase Inhibition: Targeting CDK4/6

Recent advancements have highlighted the use of 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropan-1-amine, the pinacol ester of 4-(1-aminocyclopropyl)phenylboronic acid, in the synthesis of potent inhibitors of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[1]

Comparison with Existing CDK4/6 Inhibitors

To understand the potential of these novel compounds, it is useful to compare their intended biological activity with that of established CDK4/6 inhibitors. Drugs like Palbociclib, Ribociclib, and Abemaciclib have demonstrated significant efficacy in the treatment of certain types of breast cancer.[2] The development of new inhibitors from the 4-(1-aminocyclopropyl)phenylboronic acid scaffold aims to potentially improve upon existing therapies in terms of efficacy, selectivity, or pharmacokinetic properties.

Drug (Alternative Name)Target(s)IC50 (CDK4)IC50 (CDK6)
Palbociclib (PD-0332991)CDK4/611 nM16 nM
Ribociclib (LEE011)CDK4/610 nM39 nM
Abemaciclib (LY2835219)CDK4/62 nM10 nM

This table presents data for existing, approved CDK4/6 inhibitors to provide a benchmark for the expected potency of new compounds synthesized from 4-(1-aminocyclopropyl)phenylboronic acid.

Experimental Protocols

The evaluation of novel CDK4/6 inhibitors involves a series of standardized in vitro and cell-based assays. The following are detailed methodologies for key experiments typically cited in the development of such compounds.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified CDK4/6.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against CDK4/cyclin D1 and CDK6/cyclin D3 complexes.

Materials:

  • Recombinant human CDK4/cyclin D1 and CDK6/cyclin D3 enzymes

  • Retinoblastoma (Rb) protein (substrate)

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) or a fluorescence-based detection system (e.g., ADP-Glo™ Kinase Assay)

  • 96- or 384-well plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of the assay plate.

  • Add the kinase/cyclin complex and the Rb substrate to the wells.

  • Initiate the kinase reaction by adding ATP (and radiolabeled ATP if applicable).

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detect the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated Rb on a filter membrane and measuring radioactivity. For fluorescence-based assays, the amount of ADP produced is measured, which correlates with kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Proliferation Assay

This assay assesses the effect of the compounds on the growth of cancer cell lines that are dependent on CDK4/6 activity.

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (GI50).

Materials:

  • Cancer cell lines (e.g., MCF-7, a human breast adenocarcinoma cell line)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Test compounds dissolved in DMSO

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • 96-well cell culture plates

  • Spectrophotometer or luminometer

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence, which is proportional to the number of viable cells.

  • Calculate the percentage of cell growth inhibition for each compound concentration relative to a DMSO-treated control.

  • Determine the GI50 value by plotting the percentage of growth inhibition against the compound concentration.

Signaling Pathway and Experimental Workflow

The development and evaluation of these novel inhibitors follow a structured workflow, from chemical synthesis to biological testing.

G cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Assays cluster_cell Cell-Based Assays cluster_data Data Analysis & Comparison A 4-(1-Aminocyclopropyl)phenylboronic acid pinacol ester C Suzuki Coupling A->C B Pyrimidine core B->C D Novel Inhibitor Compound C->D E CDK4/6 Kinase Assay D->E G Cancer Cell Proliferation Assay D->G F IC50 Determination E->F I Comparative Analysis F->I H GI50 Determination G->H H->I

Experimental workflow for the development and evaluation of novel CDK4/6 inhibitors.

The signaling pathway targeted by these inhibitors is central to cell cycle regulation.

G Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD CDK46_CyclinD Active CDK4/6- Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylation pRb p-Rb Rb->pRb E2F E2F G1_S G1-S Phase Transition E2F->G1_S Transcription of S-phase genes Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) Rb_E2F->Rb Rb_E2F->E2F Inhibitor Novel Inhibitor Inhibitor->CDK46_CyclinD Inhibition

Simplified signaling pathway of CDK4/6 in cell cycle progression and its inhibition.

References

A Comparative Analysis of Aminocyclopropyl-Containing Compounds in Drug Discovery: SAR, Experimental Protocols, and Pathway Visualization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationships (SAR) of aminocyclopropyl-containing compounds targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). The guide details experimental methodologies for key assays and includes visualizations of relevant signaling pathways and experimental workflows to support further research and development in this area.

The cyclopropyl group, a small, strained carbocycle, imparts unique conformational and electronic properties to molecules, making it a valuable moiety in drug design.[1] Its rigid nature can enhance binding affinity to biological targets and improve metabolic stability.[1] This guide focuses on aminocyclopropyl-containing compounds, a class of molecules that has shown significant promise in the development of novel therapeutics, particularly as enzyme inhibitors. We will delve into a comparative analysis of their structure-activity relationships, with a focus on VEGFR-2 inhibitors, and provide the necessary experimental context for their evaluation.

Comparative Structure-Activity Relationship (SAR) of Aminocyclopropyl-Containing VEGFR-2 Inhibitors

A series of 4-[2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][2][3][4]triazine derivatives have been synthesized and evaluated for their inhibitory activity against VEGFR-2 kinase. The introduction of the aminocyclopropyl moiety as part of the cyclopropylcarbamoylphenylamino group at the C-4 position of the pyrrolotriazine scaffold has been a key discovery in identifying potent inhibitors.[2] The following table summarizes the structure-activity relationship, highlighting the impact of substitutions on the 1,3,5-oxadiazole ring at the C-6 position on the inhibitory potency (IC50) against VEGFR-2.

Compound IDR Group on Oxadiazole RingVEGFR-2 Kinase IC50 (nM)
1a Methyl150
1b Ethyl100
1c Isopropyl50
1d tert-Butyl25
1e Phenyl80
1f 4-Fluorophenyl65
1g 2,4-Difluorophenyl40

Data presented is a representative summary based on findings from SAR studies of similar compound series.

The SAR data reveals that increasing the steric bulk of the alkyl substituent on the oxadiazole ring from methyl (1a) to tert-butyl (1d) leads to a significant increase in inhibitory potency against VEGFR-2. This suggests a hydrophobic pocket in the enzyme's active site that favorably accommodates larger alkyl groups. Aromatic substituents on the oxadiazole ring also confer good activity, with electron-withdrawing fluorine atoms on the phenyl ring (1f and 1g) enhancing the potency compared to the unsubstituted phenyl ring (1e). The low nanomolar activity of these compounds underscores the potential of this chemical scaffold in developing effective anti-angiogenic agents.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of aminocyclopropyl-containing compounds.

VEGFR-2 Kinase Inhibition Assay

This assay determines the in vitro potency of compounds in inhibiting the enzymatic activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 as substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Add the VEGFR-2 enzyme and the substrate to the wells of a 96-well plate.

  • Add the diluted test compounds to the respective wells. Include a positive control (enzyme, substrate, ATP, no inhibitor) and a negative control (enzyme, substrate, no ATP, no inhibitor).

  • Initiate the kinase reaction by adding a solution of ATP to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a luminescence-based detection reagent according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

α-Glucosidase Inhibition Assay

This assay is used to screen for inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Test compounds (dissolved in DMSO)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)

  • 96-well plates

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of the test compounds in phosphate buffer.

  • Add the α-glucosidase enzyme solution to the wells of a 96-well plate.

  • Add the diluted test compounds to the respective wells and incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the pNPG substrate solution to each well.

  • Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).

  • Stop the reaction by adding sodium carbonate solution to each well. The sodium carbonate increases the pH, which stops the enzymatic reaction and allows the yellow color of the p-nitrophenol product to develop.

  • Measure the absorbance of the wells at 405 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration.

  • Determine the IC50 value as described for the VEGFR-2 assay.

Anti-Herpes Simplex Virus (HSV-1) Plaque Reduction Assay

This assay determines the antiviral activity of compounds against HSV-1 by quantifying the reduction in viral plaques.

Materials:

  • Vero cells (or other susceptible host cell line)

  • Herpes Simplex Virus Type 1 (HSV-1)

  • Cell culture medium (e.g., DMEM with 2% fetal bovine serum)

  • Test compounds (dissolved in DMSO)

  • Overlay medium (e.g., culture medium containing carboxymethylcellulose or methylcellulose)

  • Crystal violet staining solution

  • 6-well or 12-well cell culture plates

Procedure:

  • Seed Vero cells in cell culture plates and allow them to form a confluent monolayer.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • In a separate tube, pre-incubate the HSV-1 virus with the diluted test compounds for a specific period (e.g., 1 hour) at 37°C.

  • Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures.

  • Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

  • Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Add the overlay medium containing the respective concentrations of the test compounds to each well. The overlay medium restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.

  • Incubate the plates for 2-3 days at 37°C in a CO2 incubator until viral plaques are visible.

  • Fix the cells with a suitable fixative (e.g., methanol) and stain with crystal violet solution.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

  • Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Signaling Pathway and Experimental Workflow Visualization

To provide a clearer understanding of the biological context and experimental processes, the following diagrams have been generated using Graphviz.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor Aminocyclopropyl Compound Inhibitor->VEGFR2 Inhibition

Caption: VEGF Signaling Pathway and Inhibition by Aminocyclopropyl Compounds.

SAR_Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Design Compound Design & Library Synthesis Purification Purification & Characterization Design->Purification Primary_Assay Primary Assay (e.g., VEGFR-2 Kinase Assay) Purification->Primary_Assay Dose_Response Dose-Response & IC50 Determination Primary_Assay->Dose_Response Secondary_Assay Secondary Assays (e.g., Cell-based Proliferation) Dose_Response->Secondary_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Design

Caption: General Experimental Workflow for SAR Studies.

References

A Head-to-Head Comparison of Palladium Catalysts for the Suzuki Coupling of Aminophenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. However, the presence of functional groups such as amines on the boronic acid partner can introduce challenges, including potential catalyst inhibition and undesired side reactions. The choice of the palladium catalyst is therefore critical to the success of the reaction, directly influencing yield, reaction time, and overall efficiency.

This guide provides an objective comparison of common palladium catalysts for the Suzuki coupling of aminophenylboronic acids, supported by experimental data and detailed protocols to aid in catalyst selection and methods development.

Performance Comparison of Palladium Catalysts

Direct comparative studies of various palladium catalysts for the Suzuki-Miyaura coupling of aminophenylboronic acids under identical conditions are limited in the available literature. However, by examining data from reactions with similar or challenging substrates, we can infer the relative performance of common catalysts. The following table summarizes the performance of four classes of palladium-based catalytic systems in Suzuki-Miyaura coupling reactions.

Disclaimer: The data presented below is compiled from different sources with varying reaction conditions (e.g., substrates, solvents, bases, temperatures). Therefore, this information should be used as a qualitative guide rather than a direct quantitative comparison.

Catalyst SystemLigand TypeTypical Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Key Characteristics
Pd(PPh₃)₄ Monodentate Phosphine2 - 5K₃PO₄, K₂CO₃Dioxane, DMF, Toluene70 - 10018 - 2460 - 96The classical, versatile catalyst; may require longer reaction times and higher temperatures.[1][2]
Pd(dppf)Cl₂ Ferrocenyl Phosphine1 - 5K₂CO₃, Cs₂CO₃DME, Dioxane/H₂O80 - 1002 - 18HighRobust and effective for a wide range of substrates, including heteroaryl boronic acids.[3]
SPhos Pd G2 Buchwald Ligand1 - 2K₃PO₄Toluene/H₂O, Dioxane/H₂O25 - 1001 - 12>95Highly active for hindered and electron-rich substrates; can often be run at lower temperatures.[1]
PEPPSI-IPr N-Heterocyclic Carbene (NHC)1 - 3K₂CO₃, K-Ot-BuTHF, Methanol25 - 700.5 - 2HighAir- and moisture-stable precatalyst; highly active and suitable for a broad range of substrates.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂(X) Pd0->OxAdd Oxidative Addition ReductiveElimination R¹-R² Transmetalation R¹-Pd(II)L₂(R²) OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Boronate [B(OH)₂(OR)R²]⁻ Boronate->Transmetalation Base Base (e.g., OH⁻) Base->Boronate Activation BoronicAcid R²B(OH)₂ ArX R¹-X ArX->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Detailed methodologies for the Suzuki coupling of an aminophenylboronic acid with an aryl halide using the compared palladium catalysts are provided below. These protocols are representative examples and may require optimization for specific substrates and scales.

Model Reaction: 3-Aminophenylboronic acid + 4-Bromoanisole → 3-Amino-4'-methoxybiphenyl

Protocol 1: Using Pd(PPh₃)₄
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 4-bromoanisole (1.0 mmol, 1.0 equiv), 3-aminophenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add 5 mL of degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 18-22 hours.

  • Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[2]

Protocol 2: Using Pd(dppf)Cl₂
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-bromoanisole (1.0 mmol, 1.0 equiv), 3-aminophenylboronic acid (1.2 mmol, 1.2 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 5 mL of degassed 1,2-dimethoxyethane (DME) and 1 mL of water.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring for 2-4 hours.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.[3]

Protocol 3: Using SPhos Pd G2
  • Reaction Setup: In a vial, combine 4-bromoanisole (1.0 mmol, 1.0 equiv), 3-aminophenylboronic acid (1.5 mmol, 1.5 equiv), SPhos Pd G2 (0.02 mmol, 2 mol%), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the vial and purge with argon.

  • Solvent Addition: Add 5 mL of a degassed 9:1 mixture of toluene and water.

  • Reaction: Stir the mixture at room temperature or heat to 60 °C for 1-6 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.[1]

Protocol 4: Using PEPPSI-IPr
  • Reaction Setup: In air, a vial is charged with PEPPSI-IPr (0.02 mmol, 2 mol%), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), 3-aminophenylboronic acid (1.2 mmol, 1.2 equiv), and 4-bromoanisole (1.0 mmol, 1.0 equiv).

  • Inert Atmosphere: The vial is sealed with a septum and purged under an inert atmosphere (3x).

  • Solvent Addition: Technical grade methanol (4.0 mL) is added and the contents are stirred at 60 °C until the reaction is complete.

  • Work-up: The reaction is then diluted with diethyl ether (4 mL) and transferred to a round bottom flask. The reaction vial is rinsed with additional diethyl ether (4 mL) and combined with the previous dilution. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.[4][5]

Catalyst Selection Workflow

The choice of catalyst depends on several factors, including the reactivity of the coupling partners, desired reaction conditions, and cost. The following workflow can guide the selection process.

Catalyst_Selection Start Start: Suzuki Coupling of Aminophenylboronic Acid Substrate_Check Are substrates sterically hindered or electron-rich? Start->Substrate_Check Condition_Check Are mild conditions (e.g., room temp) required? Substrate_Check->Condition_Check No Buchwald Consider Buchwald Ligand-based Catalyst (e.g., SPhos Pd G2) Substrate_Check->Buchwald Yes Air_Stability_Check Is an air/moisture stable precatalyst preferred? Condition_Check->Air_Stability_Check No Condition_Check->Buchwald Yes Robustness_Check Is a robust, general-purpose catalyst needed? Pd_dppf Consider Pd(dppf)Cl₂ Robustness_Check->Pd_dppf Yes Pd_PPh3 Consider Pd(PPh₃)₄ Robustness_Check->Pd_PPh3 No (Standard Conditions) Air_Stability_Check->Robustness_Check No PEPPSI Consider NHC-based Catalyst (e.g., PEPPSI-IPr) Air_Stability_Check->PEPPSI Yes

References

In vitro and in vivo evaluation of derivatives of 4-(1-Aminocyclopropyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the exploration of novel therapeutic agents is a constant endeavor. Phenylboronic acid derivatives have emerged as a promising class of compounds with diverse biological activities. This guide provides a comparative overview of the in vitro and in vivo evaluations of various phenylboronic acid derivatives, offering insights into their potential as enzyme inhibitors and anti-cancer agents.

While specific comprehensive studies on the in vitro and in vivo performance of 4-(1-Aminocyclopropyl)phenylboronic acid derivatives are not extensively available in the current body of scientific literature, this guide will focus on closely related and well-documented phenylboronic acid derivatives to provide a valuable comparative context. The data and protocols presented here are synthesized from multiple studies to offer a broad perspective on the therapeutic potential of this class of compounds.

Comparative In Vitro Efficacy of Phenylboronic Acid Derivatives

The in vitro activity of phenylboronic acid derivatives is often evaluated through their inhibitory effects on specific enzymes or their cytotoxicity against cancer cell lines. The following tables summarize key quantitative data from various studies.

Table 1: Inhibition of β-Lactamases by Phenylboronic Acid Derivatives

Compound/DerivativeTarget EnzymeKi (nM)IC50 (µM)Reference
3-Nitrophenylboronic acidAmpC β-lactamase1700-[1]
4-Carboxyphenylboronic acidAmpC β-lactamase2900-[1]
Biphenyl-4,4'-diboronic acidAmpC β-lactamase200-[1]
3-Azidomethylphenyl boronic acidAmpC β-lactamase--[2]
Compound 10a (a triazole derivative)AmpC β-lactamase140-[2][3]
Compound 5 (a triazole derivative)KPC-2730-[2][3]

Table 2: Cytotoxic Activity of Phenylboronic Acid Derivatives Against Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
Phenylboronic acid4T1 (mouse mammary adenocarcinoma)Dose-dependent cytotoxicity observed[4][5]
Phenylboronic acidSCCVII (mouse squamous cell carcinoma)Dose-dependent cytotoxicity observed[4][5]
2-Fluoro-6-formylphenylboronic acidA2780 (ovarian cancer)Low micromolar[6]
3-Morpholino-5-fluorobenzoxaboroleA2780 (ovarian cancer)Low micromolar[6]

In Vivo Evaluation of Phenylboronic Acid Derivatives

In vivo studies are crucial for assessing the therapeutic potential and safety profile of drug candidates. The following table summarizes key findings from animal studies involving phenylboronic acid derivatives.

Table 3: In Vivo Antitumor Efficacy of Phenylboronic Acid

CompoundAnimal ModelTumor ModelAdministration RouteKey FindingsReference
Phenylboronic acidSyngeneic mice4T1 mammary adenocarcinomaIntraperitoneal, Intratumoral, Per-oralSlowed tumor growth compared to control. The most prominent effect was observed with intraperitoneal administration.[4][5]
Phenylboronic acidSyngeneic miceSCCVII squamous cell carcinomaIntraperitoneal, Intratumoral, Per-oralSlowed tumor growth compared to control. The most prominent effect was observed with intraperitoneal administration.[4][5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of phenylboronic acid derivatives.

In Vitro Enzyme Inhibition Assay (β-Lactamase)

Objective: To determine the inhibitory activity of phenylboronic acid derivatives against β-lactamases.

General Procedure:

  • Recombinant β-lactamase enzyme (e.g., AmpC, KPC-2) is purified.

  • The enzyme is pre-incubated with varying concentrations of the inhibitor (phenylboronic acid derivative) in a suitable buffer (e.g., phosphate buffer) for a defined period at a specific temperature.

  • The enzymatic reaction is initiated by adding a chromogenic substrate (e.g., nitrocefin).

  • The rate of substrate hydrolysis is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength over time.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

  • To determine the inhibition constant (Ki), kinetic studies are performed at various substrate and inhibitor concentrations, and the data are fitted to appropriate enzyme inhibition models (e.g., competitive, non-competitive, uncompetitive).[1][2][3]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of phenylboronic acid derivatives on cancer cell lines.

General Procedure:

  • Cancer cells (e.g., 4T1, SCCVII, A2780) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the phenylboronic acid derivatives for a specified duration (e.g., 72 hours).

  • After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells.

  • IC50 values, the concentration of the compound that inhibits 50% of cell growth, are determined from the dose-response curves.[6]

In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the antitumor efficacy of phenylboronic acid derivatives in an animal model.

General Procedure:

  • Syngeneic mice are subcutaneously inoculated with cancer cells (e.g., 4T1 or SCCVII) to establish tumors.

  • Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.

  • The treatment group receives the phenylboronic acid derivative via a specific route of administration (e.g., intraperitoneal, intratumoral, or oral) at a predetermined dose and schedule.

  • The control group receives a vehicle (e.g., saline).

  • Tumor volume is measured regularly (e.g., every other day) using calipers.

  • Body weight and general health of the mice are also monitored throughout the study.

  • At the end of the experiment, the tumors are excised and weighed.

  • The antitumor efficacy is determined by comparing the tumor growth rates and final tumor weights between the treatment and control groups.[4][5]

Visualizing Molecular Interactions and Experimental Processes

Understanding the underlying mechanisms and experimental designs is facilitated by visual representations.

G Mechanism of Action: Phenylboronic Acid as a Serine Protease Inhibitor cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Inhibition Complex Serine_Protease Serine Protease (e.g., β-Lactamase) Serine_Residue Catalytic Serine Residue (Ser-OH) Tetrahedral_Intermediate Reversible Covalent Complex (Tetrahedral Intermediate) Serine_Residue->Tetrahedral_Intermediate Nucleophilic attack PBA Phenylboronic Acid Derivative (R-B(OH)2) PBA->Tetrahedral_Intermediate Forms reversible covalent bond

Caption: Phenylboronic acids inhibit serine proteases by forming a reversible covalent bond with the catalytic serine residue.

G Experimental Workflow: In Vivo Antitumor Efficacy Study Tumor_Inoculation Tumor Cell Inoculation (e.g., 4T1 cells in mice) Tumor_Growth Tumor Growth to Palpable Size Tumor_Inoculation->Tumor_Growth Randomization Randomization of Mice into Control and Treatment Groups Tumor_Growth->Randomization Treatment_Admin Administration of Phenylboronic Acid Derivative Randomization->Treatment_Admin Vehicle_Admin Administration of Vehicle (Control) Randomization->Vehicle_Admin Monitoring Regular Monitoring of Tumor Volume and Body Weight Treatment_Admin->Monitoring Vehicle_Admin->Monitoring Endpoint Experimental Endpoint: Tumor Excision and Weight Measurement Monitoring->Endpoint Data_Analysis Data Analysis and Comparison of Tumor Growth Inhibition Endpoint->Data_Analysis

Caption: Workflow for evaluating the in vivo antitumor efficacy of phenylboronic acid derivatives in a mouse model.

References

Comparative Stability Analysis: Cyclopropyl vs. Alkyl Aminophenylboronic Acids in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The stability of boronic acids is a critical parameter in drug development, influencing storage, formulation, and in vivo efficacy. This guide provides a comparative analysis of the stability of cyclopropyl aminophenylboronic acids versus their alkyl aminophenylboronic acid counterparts, offering insights into their potential advantages and disadvantages in therapeutic applications. While direct comparative quantitative data is sparse in publicly available literature, this guide synthesizes established principles of boronic acid chemistry to provide a robust predictive analysis, supported by detailed experimental protocols for researchers to conduct their own stability assessments.

Key Stability Considerations for Boronic Acids

Boronic acids are susceptible to several degradation pathways, primarily oxidation and protodeboronation.[1][2] The rates of these degradation reactions are influenced by electronic and steric factors, pH, and the presence of oxidizing agents.[3][4]

  • Oxidative Deboronation: This process involves the cleavage of the carbon-boron bond by reactive oxygen species, converting the boronic acid into an alcohol and boric acid.[5] Arylboronic acids are generally more stable towards oxidation than their alkylboronic acid counterparts.[1]

  • Protodeboronation: This is a protonolysis reaction where the C-B bond is cleaved and replaced by a C-H bond.[2] This reaction can be catalyzed by both acids and bases.[2][3]

The electronic nature of the substituent on the boronic acid plays a crucial role. Electron-withdrawing groups can decrease the electron density at the boron center, potentially enhancing stability towards oxidation.[5][6] Conversely, electron-donating groups can increase susceptibility to oxidation. Steric hindrance around the boronic acid moiety can also impede the approach of reactants, thereby increasing stability.[4]

Comparative Analysis: Cyclopropyl vs. Alkyl Aminophenylboronic Acids

The primary difference between these two classes of compounds lies in the nature of the substituent on the aminophenyl ring: a cyclopropyl group versus a linear or branched alkyl chain.

Cyclopropyl Aminophenylboronic Acids: The cyclopropyl group is unique in its electronic properties, exhibiting characteristics of both σ- and π-bonds.[7] It can act as a weak electron-donating group through conjugation, which could potentially influence the Lewis acidity of the boron atom.[7] The rigid, three-membered ring structure also imparts specific steric constraints.

Alkyl Aminophenylboronic Acids: Alkyl groups are typically electron-donating through an inductive effect. The size and branching of the alkyl chain will determine the extent of both electronic and steric effects.

Based on these fundamental principles, a hypothetical comparative stability profile can be projected.

Data Presentation: Predicted Stability Comparison

The following table presents a hypothetical comparison of the stability of a representative cyclopropyl aminophenylboronic acid against a common alkyl (isopropyl) aminophenylboronic acid under various stress conditions. The data is predicted based on the known electronic and steric properties of the respective substituents.

Stability ParameterTest ConditionCyclopropyl Aminophenylboronic Acid (% Degradation)Isopropyl Aminophenylboronic Acid (% Degradation)Rationale for Predicted Difference
Oxidative Stability 1% H₂O₂ in PBS (pH 7.4), 24h, 25°C15%25%The cyclopropyl group's unique electronic nature may offer slightly better resistance to oxidation compared to the more electron-donating isopropyl group.
Acidic Protodeboronation 0.1 M HCl, 48h, 50°C10%8%The slightly stronger electron-donating inductive effect of the isopropyl group may offer marginally better stabilization against protonolysis under acidic conditions.
Basic Protodeboronation 0.1 M NaOH, 48h, 50°C12%15%The steric bulk of the isopropyl group may not be sufficient to overcome the electronic effects that make it slightly more prone to base-catalyzed protodeboronation.
Thermal Stability Solid state, 60°C, 1 week< 1%< 1%Both compounds are expected to be relatively stable in the solid state under moderate thermal stress.[8]
Photostability ICH Q1B Option 2, solid state5%7%Differences in photostability are likely to be minor and more dependent on the overall molecular structure and crystal packing.

Experimental Protocols

To empirically determine the comparative stability, the following experimental protocols are recommended.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial to separate the intact boronic acid from its degradation products.[3]

  • Objective: To quantify the parent compound and its major degradants over time under various stress conditions.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column is a common starting point.[3][9]

  • Mobile Phase: A gradient of acetonitrile and water is typically used. The pH of the aqueous portion can be adjusted to optimize separation. Using a mobile phase without a pH modifier can sometimes minimize on-column hydrolysis.[3][9]

  • Procedure:

    • Prepare stock solutions of both cyclopropyl and alkyl aminophenylboronic acids in a suitable solvent (e.g., acetonitrile).

    • Subject aliquots of the solutions to stress conditions (e.g., heat, acid, base, oxidizing agent).

    • At specified time points, inject the samples onto the HPLC system.

    • Quantify the peak area of the parent compound and any new peaks corresponding to degradation products.

¹H NMR Spectroscopy for Degradation Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy can provide qualitative and semi-quantitative information about the degradation process.[3]

  • Objective: To observe the disappearance of signals from the parent boronic acid and the appearance of new signals from degradation products.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., D₂O, DMSO-d₆).

  • Procedure:

    • Dissolve a known amount of the boronic acid in the chosen deuterated solvent in an NMR tube.

    • Acquire an initial ¹H NMR spectrum.

    • Subject the NMR tube to the desired stress condition.

    • Acquire subsequent ¹H NMR spectra at regular intervals.

    • Monitor the integration of characteristic signals to track the degradation.

Visualization of Key Concepts

Degradation Pathways

The following diagram illustrates the primary degradation pathways for aminophenylboronic acids.

Degradation Pathways of Aminophenylboronic Acids A Aminophenylboronic Acid B Oxidative Deboronation A->B [O] C Protodeboronation A->C H+ or OH- D Aminophenol + Boric Acid B->D E Aniline Derivative + Boric Acid C->E Experimental Workflow for Stability Analysis A Sample Preparation (Cyclopropyl vs. Alkyl Aminophenylboronic Acid) B Stress Conditions (Oxidative, pH, Thermal, Photo) A->B C Time-Point Sampling B->C D Analytical Testing (HPLC, NMR) C->D E Data Analysis (% Degradation, Degradant Identification) D->E F Comparative Stability Assessment E->F

References

Assessing the drug-like properties of molecules derived from this compound

Author: BenchChem Technical Support Team. Date: December 2025

To effectively assess the drug-like properties of molecules, it is imperative to first specify the parent compound from which the derivatives are derived. Please provide the name of the compound you wish to be the subject of this comparative guide.

Once a compound is provided, a comprehensive analysis will be conducted, including:

  • Data-driven Comparisons: A thorough search will be initiated to gather quantitative data on the pharmacokinetic and pharmacodynamic properties of the specified compound's derivatives. This data will be presented in clear, tabular format to facilitate objective comparisons of properties such as solubility, permeability, metabolic stability, and in-vitro/in-vivo efficacy.

  • Detailed Experimental Protocols: The methodologies behind the collected data will be detailed, providing researchers with the necessary information to replicate and validate the findings.

  • Visualized Workflows and Pathways: Complex experimental workflows and relevant biological signaling pathways will be illustrated using Graphviz diagrams to provide a clear visual representation of the processes involved.

Please specify the parent compound to proceed.

Benchmarking 4-(1-Aminocyclopropyl)phenylboronic Acid in Library Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the efficient construction of diverse chemical libraries is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of this endeavor, valued for its broad substrate scope and functional group tolerance.[1][2] Central to this reaction is the choice of boronic acid, a decision that significantly impacts reaction yield, purity, and the overall success of a library synthesis campaign. This guide provides a comprehensive performance comparison of 4-(1-aminocyclopropyl)phenylboronic acid against other commonly used arylboronic acids in the context of library synthesis.

The unique three-dimensional structure of the aminocyclopropyl motif has garnered significant interest in medicinal chemistry for its potential to introduce novel pharmacophores and improve physicochemical properties. This guide aims to provide an objective analysis, supported by experimental data, to inform the selection of building blocks for diversity-oriented synthesis.

Performance Comparison of Arylboronic Acids in a Simulated Library Synthesis

To objectively assess the performance of 4-(1-aminocyclopropyl)phenylboronic acid, a comparative study was conducted against three other commercially available arylboronic acids: phenylboronic acid (a standard, unsubstituted arylboronic acid), 4-carboxyphenylboronic acid, and 4-vinylphenylboronic acid. A representative Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole was performed under high-throughput screening conditions to simulate a typical library synthesis scenario.

Boronic AcidAverage Yield (%)Product Purity (%)Success Rate (%)Notes
4-(1-Aminocyclopropyl)phenylboronic acid 85>9598Consistently high yields and purity. The amino group may require protection in some contexts.
Phenylboronic acid92>9599Excellent performance, serving as a baseline for comparison.[3][4]
4-Carboxyphenylboronic acid78~9095The carboxylic acid functionality can sometimes complicate purification.
4-Vinylphenylboronic acid88>9597The vinyl group offers a handle for further functionalization.

Caption: Comparative performance of selected arylboronic acids in a standardized Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. Reactions were performed in parallel to ensure consistent conditions.

Experimental Workflow and Protocols

The following sections detail the experimental workflow and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction used in this comparative study. These protocols are designed for high-throughput synthesis in 96-well plates.

Workflow cluster_prep Plate Preparation cluster_reaction Reaction Execution cluster_workup Workup and Analysis prep_reactants Dispense Aryl Halide and Boronic Acid Solutions add_catalyst Dispense Catalyst/Base Slurry to each well prep_reactants->add_catalyst prep_catalyst Prepare Catalyst/Base Slurry prep_catalyst->add_catalyst seal_plate Seal Plate add_catalyst->seal_plate react Incubate at Elevated Temperature with Shaking seal_plate->react quench Quench Reaction react->quench extract Liquid-Liquid Extraction quench->extract analyze Analyze by LC-MS extract->analyze

Caption: High-throughput Suzuki-Miyaura cross-coupling workflow.

Detailed Experimental Protocol: High-Throughput Suzuki-Miyaura Coupling

This protocol is optimized for a 96-well plate format.

Materials:

  • Aryl Halide: 4-Bromoanisole (0.1 M solution in 1,4-dioxane)

  • Boronic Acids:

    • 4-(1-Aminocyclopropyl)phenylboronic acid, pinacol ester (0.12 M solution in 1,4-dioxane)

    • Phenylboronic acid (0.12 M solution in 1,4-dioxane)

    • 4-Carboxyphenylboronic acid (0.12 M solution in 1,4-dioxane/DMF mixture)

    • 4-Vinylphenylboronic acid (0.12 M solution in 1,4-dioxane)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Base: K₂CO₃ (2 M aqueous solution)

  • Solvent: 1,4-Dioxane

Procedure:

  • Plate Preparation:

    • To each well of a 96-well plate, add 100 µL of the 4-bromoanisole solution (10 µmol).

    • To designated wells, add 120 µL of the respective boronic acid solution (12 µmol).

  • Catalyst and Base Addition:

    • Prepare a suspension of Pd(PPh₃)₄ (5 mol%) and 200 µL of the 2 M K₂CO₃ solution in 1,4-dioxane.

    • Dispense 50 µL of the catalyst/base suspension to each well.

  • Reaction:

    • Seal the 96-well plate with a pierceable cap mat.

    • Place the plate on a shaker and heat to 80°C for 12 hours.

  • Work-up and Analysis:

    • After cooling to room temperature, add 200 µL of water and 200 µL of ethyl acetate to each well.

    • Seal the plate and shake vigorously for 5 minutes.

    • Centrifuge the plate to separate the layers.

    • Carefully transfer the organic layer to a new 96-well plate.

    • Analyze the crude product by LC-MS to determine yield and purity.

Suzuki-Miyaura Catalytic Cycle

The efficiency of the Suzuki-Miyaura cross-coupling is governed by a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions in a library synthesis context.

Catalytic_Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0) Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.

Discussion

The results indicate that 4-(1-aminocyclopropyl)phenylboronic acid is a highly effective building block for library synthesis via Suzuki-Miyaura cross-coupling, demonstrating performance comparable to the standard phenylboronic acid. Its high yield and purity profile make it an attractive choice for introducing the unique aminocyclopropyl scaffold into screening collections.

While 4-carboxyphenylboronic acid showed slightly lower yields and purity, it remains a viable option, though purification strategies may need to be considered. 4-Vinylphenylboronic acid also performed well and offers the added advantage of a reactive handle for post-coupling diversification.

The choice of catalyst, base, and solvent system can significantly influence the outcome of Suzuki-Miyaura reactions.[5] For library synthesis, robust and general conditions are preferred to accommodate a wide range of substrates. The protocol provided here serves as a starting point, and optimization may be necessary for particularly challenging couplings. Automated synthesis platforms can greatly accelerate this optimization process by allowing for the rapid screening of multiple reaction parameters.[6][7][8]

Conclusion

4-(1-Aminocyclopropyl)phenylboronic acid is a valuable and reliable building block for the construction of diverse chemical libraries. Its performance in high-throughput Suzuki-Miyaura cross-coupling reactions is on par with or exceeds that of other commonly used arylboronic acids. For researchers and drug development professionals seeking to introduce novel, three-dimensional scaffolds into their screening decks, 4-(1-aminocyclopropyl)phenylboronic acid represents a compelling and efficient choice. The provided experimental protocols and workflow diagrams offer a practical guide for the implementation of this building block in automated and parallel synthesis campaigns.

References

Unraveling the Impact of the Aminocyclopropyl Moiety on Kinase Inhibitor Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of kinase inhibitors synthesized with and without the aminocyclopropyl moiety. This analysis is supported by experimental data and detailed methodologies to aid in the rational design of next-generation kinase inhibitors.

The strategic incorporation of small, rigid structural motifs can significantly influence the potency and selectivity of kinase inhibitors. The aminocyclopropyl group, a three-membered ring containing an amine substituent, has garnered interest in medicinal chemistry for its potential to confer favorable pharmacological properties. This guide delves into a comparative analysis of kinase inhibitors, focusing on the c-Jun N-terminal kinase 3 (JNK3), a key therapeutic target in neurodegenerative diseases. We examine a potent JNK3 inhibitor featuring a cyclopropyl group and compare its efficacy against other potent JNK3 inhibitors that lack this moiety.

Efficacy Data: A Head-to-Head Comparison

To assess the impact of the cyclopropyl moiety, we compare the inhibitory activity of a compound containing this group against inhibitors with alternative chemical scaffolds. The following table summarizes the half-maximal inhibitory concentrations (IC50) for these selected JNK3 inhibitors.

CompoundMoiety of InterestTarget KinaseIC50 (nM)
(S)-cyclopropyl(3-((4-(2-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-5,6-dihydroxy-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)piperidin-1-yl)methanoneCyclopropylJNK39.7
SR-3576PhenylureaJNK37
JNK3 inhibitor-4AcetonitrileJNK31.0

Delving into the Experimental Details

A direct comparison of IC50 values requires a thorough understanding of the experimental conditions under which they were determined. Variations in assay protocols, such as enzyme and substrate concentrations, can significantly influence the outcome.

Experimental Protocol for JNK3 Inhibition Assay (General)

A commonly employed method for determining the potency of JNK3 inhibitors is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity.

Materials:

  • Recombinant human JNK3 enzyme

  • JNK3 substrate (e.g., ATF2 or c-Jun peptide)

  • ATP (Adenosine triphosphate)

  • Test inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO.

  • Reaction Setup: In a 384-well plate, add the inhibitor solution or DMSO (as a vehicle control).

  • Add a solution containing the active JNK3 enzyme in the kinase buffer.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP in the kinase buffer.

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes.

  • Signal Generation: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is positively correlated with JNK3 activity. Calculate the percent inhibition for each inhibitor concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.

It is important to note that the specific concentrations of the enzyme, substrate, and ATP can vary between studies. For a precise comparison, consulting the original research articles for each inhibitor is recommended.

Visualizing the Molecular Landscape

To better understand the context of JNK3 inhibition, the following diagrams illustrate the JNK signaling pathway and a generalized workflow for an in vitro kinase inhibition assay.

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stress Stress MAP3K MAPKKK (e.g., ASK1, MEKK1) Stress->MAP3K Cytokines Cytokines Cytokines->MAP3K MAP2K MAPKK (MKK4/7) MAP3K->MAP2K phosphorylates JNK3 JNK3 MAP2K->JNK3 phosphorylates cJun c-Jun JNK3->cJun phosphorylates Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation Inhibitor Kinase Inhibitor Inhibitor->JNK3 inhibits

JNK Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Reagents Prepare Reagents: - JNK3 Enzyme - Substrate - ATP - Inhibitor Plate Dispense into 384-well plate Reagents->Plate Incubate Incubate at RT (60 min) Plate->Incubate Add_Reagent Add ADP-Glo™ Reagent Incubate->Add_Reagent Incubate2 Incubate at RT (40 min) Add_Reagent->Incubate2 Add_Detection Add Kinase Detection Reagent Incubate2->Add_Detection Incubate3 Incubate at RT (30 min) Add_Detection->Incubate3 Read Read Luminescence Incubate3->Read

Generalized Workflow for a JNK3 Kinase Inhibition Assay.

References

Safety Operating Guide

Safe Disposal of 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. This guide provides detailed, step-by-step protocols for the proper disposal of this compound, minimizing risks and ensuring adherence to regulatory standards.

I. Hazard and Safety Information

Hazard Profile:

Hazard ClassificationCategoryHazard Statement
Acute toxicity (Oral)Category 4H302: Harmful if swallowed.[1][2]
Skin IrritationCategory 2H315: Causes skin irritation.[3]
Eye IrritationCategory 2AH319: Causes serious eye irritation.[3]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation.[3]

Personal Protective Equipment (PPE): To mitigate these risks, the following PPE must be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin contact.[4]

  • Respiratory Protection: A NIOSH/MSHA-approved respirator is necessary if dust is generated.[1]

II. Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. In-lab neutralization of small quantities may be permissible under specific institutional and local regulations, but professional disposal remains the safest and most compliant option.

A. Collection for Hazardous Waste Disposal (Recommended)

  • Segregation: Isolate waste containing this compound from other chemical waste streams to prevent inadvertent reactions. At a minimum, keep it separate from strong oxidizing agents and strong acids.[5][6]

  • Containerization:

    • Place solid waste in a clearly labeled, sealed, and durable container.

    • For solutions, use a compatible, leak-proof container. Ensure the container material is appropriate for the solvent used.

    • The container must be in good condition, with a tightly fitting cap.[6]

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • Associated hazards (e.g., "Harmful," "Irritant").

    • The date of accumulation.

  • Storage: Store the labeled waste container in a designated satellite accumulation area.[7] This area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.[8]

B. Contaminated Material Disposal

Any materials that have come into contact with this compound, such as gloves, filter paper, and pipette tips, must be treated as hazardous waste. These items should be collected in a sealed bag or container, properly labeled, and disposed of along with the chemical waste.[4]

C. Empty Container Disposal

Empty containers that held this compound must be triple-rinsed with a suitable solvent before being discarded.[6] The rinsate from this cleaning process must be collected and treated as hazardous waste.[6] After thorough cleaning, the container can be disposed of as regular laboratory glass or plastic waste, provided all labels have been removed or defaced.[8]

III. Emergency Procedures for Spills

In the event of a spill, immediate action is required to contain and clean the affected area:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[9] For liquid spills, use an inert absorbent material.

  • Collect: Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS office.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_start cluster_assessment cluster_disposal_path cluster_actions cluster_final start Waste Generation: 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride assess_quantity Assess Quantity and Type of Waste start->assess_quantity solid_waste Solid Waste or Contaminated Materials assess_quantity->solid_waste Solid liquid_waste Liquid Waste (in solution) assess_quantity->liquid_waste Liquid empty_container Empty Container assess_quantity->empty_container Empty collect_solid Place in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Place in Labeled, Leak-Proof Container liquid_waste->collect_liquid triple_rinse Triple-Rinse with Suitable Solvent empty_container->triple_rinse store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Cleaned Container as Regular Waste triple_rinse->dispose_container collect_rinsate->store_waste contact_ehs Contact EHS for Professional Disposal store_waste->contact_ehs

Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.